Edelinontrine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(oxan-4-yl)-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7O2/c1-13-10-26(12-17-21-5-2-6-22-17)11-16(13)18-24-19-15(20(28)25-18)9-23-27(19)14-3-7-29-8-4-14/h2,5-6,9,13-14,16H,3-4,7-8,10-12H2,1H3,(H,24,25,28)/t13-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWXUVYOOUMLUTQ-CZUORRHYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1C2=NC3=C(C=NN3C4CCOCC4)C(=O)N2)CC5=NC=CC=N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@H]1C2=NC3=C(C=NN3C4CCOCC4)C(=O)N2)CC5=NC=CC=N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801025596 | |
| Record name | 6-((3S,4S)-4-Methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl)-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo(3,4-d)pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801025596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082744-20-4 | |
| Record name | PF-04447943 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1082744204 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PF-04447943 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11953 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 6-((3S,4S)-4-Methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl)-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo(3,4-d)pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801025596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PF-04447943 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7N969W8Y4O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Edelinontrine's Mechanism of Action in Neurons: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Edelinontrine, a potent and selective inhibitor of phosphodiesterase 9 (PDE9), has emerged as a significant modulator of neuronal function. By preventing the degradation of cyclic guanosine monophosphate (cGMP), this compound elevates intracellular cGMP levels, thereby activating downstream signaling cascades that play a crucial role in synaptic plasticity, neurite outgrowth, and synapse formation. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's effects in neurons, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.
Core Mechanism of Action: PDE9 Inhibition and cGMP Elevation
The primary mechanism of action of this compound is the selective inhibition of phosphodiesterase 9 (PDE9). PDE9 is a key enzyme responsible for the hydrolysis and subsequent inactivation of cyclic guanosine monophosphate (cGMP), a ubiquitous second messenger in neurons. By binding to the active site of PDE9, this compound prevents the breakdown of cGMP, leading to its accumulation within the neuron. This elevation of intracellular cGMP is the initiating event for the cascade of downstream effects that ultimately modulate neuronal function.
Quantitative Data: Binding Affinity and Potency
The efficacy of this compound as a PDE9 inhibitor has been quantified through various in vitro assays. The following tables summarize the key quantitative data for this compound (also known as PF-04447943).
Table 1: this compound (PF-04447943) Binding Affinity (Ki) for PDE9
| Species | Recombinant PDE9 Ki (nM) |
| Human | 2.8 |
| Rhesus | 4.5 |
| Rat | 18 |
Table 2: this compound (PF-04447943) Selectivity over other Phosphodiesterases (PDEs)
| PDE Isoform | Ki (µM) |
| PDE1 | 8.6 |
| PDE2A3 | 99 |
| PDE3A | 50 |
| PDE4A | 29 |
| PDE5A | 14.9 |
| PDE6C | 5.3 |
| PDE7A2 | 75 |
| PDE8A | 50 |
| PDE10 | 51.2 |
| PDE11 | 80 |
Table 3: this compound (PF-04447943) Functional Potency
| Assay | IC50 (nM) | Cell Type |
| ANP-stimulated cGMP level reduction | 375 | Human embryonic kidney cells expressing rhesus PDE9A2 |
Signaling Pathways
The elevation of intracellular cGMP by this compound triggers a cascade of signaling events, primarily mediated by cGMP-dependent protein kinase (PKG).
The cGMP-PKG Signaling Cascade
Caption: this compound signaling pathway in neurons.
The increased levels of cGMP lead to the activation of PKG, which in turn phosphorylates a variety of downstream targets. This includes the activation of the ERK/MAP kinase pathway, leading to the phosphorylation of the transcription factor CREB (cAMP response element-binding protein) and subsequent changes in gene expression related to synaptic plasticity.[1][2] Furthermore, PKG can directly or indirectly modulate the function of ionotropic glutamate receptors, such as AMPA and NMDA receptors, contributing to the enhancement of long-term potentiation (LTP), a cellular correlate of learning and memory.[3]
Experimental Protocols
The following sections detail the methodologies for key experiments used to elucidate the mechanism of action of this compound.
Radioligand Binding Assay for PDE9
This assay determines the binding affinity (Ki) of this compound for the PDE9 enzyme.
Caption: Workflow for a radioligand binding assay.
Methodology:
-
Membrane Preparation: Cell membranes expressing recombinant human, rhesus, or rat PDE9 are prepared by homogenization and centrifugation.
-
Incubation: Membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled PDE9 ligand (e.g., [3H]-PF-04447943) and varying concentrations of unlabeled this compound.
-
Separation: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.
cGMP Accumulation Assay
This assay measures the effect of this compound on intracellular cGMP levels in cultured neurons.
Methodology:
-
Cell Culture: Primary neurons or neuronal cell lines are cultured in appropriate media.
-
Treatment: Cells are pre-incubated with this compound at various concentrations for a specified time.
-
Stimulation: cGMP production is stimulated using an agent such as sodium nitroprusside (SNP), a nitric oxide donor that activates soluble guanylyl cyclase.
-
Lysis and Quantification: The cells are lysed, and the intracellular cGMP concentration is determined using a competitive enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based assay kit.
Long-Term Potentiation (LTP) Recording in Hippocampal Slices
This electrophysiological technique assesses the effect of this compound on synaptic plasticity.
Caption: Workflow for LTP recording in hippocampal slices.
Methodology:
-
Slice Preparation: Acute hippocampal slices (300-400 µm thick) are prepared from rodent brains and maintained in artificial cerebrospinal fluid (aCSF).
-
Electrode Placement: A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: A stable baseline of synaptic transmission is recorded for at least 20 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
Drug Application: this compound is bath-applied to the slice at the desired concentration.
-
LTP Induction: LTP is induced using a high-frequency stimulation protocol (e.g., theta-burst stimulation or multiple trains of 100 Hz).
-
Post-Induction Recording: fEPSPs are recorded for at least 60 minutes post-induction to assess the magnitude and stability of the potentiation.
-
Data Analysis: The slope of the fEPSP is measured and normalized to the baseline to quantify the degree of LTP.
Neurite Outgrowth Assay
This assay evaluates the effect of this compound on the growth of neuronal processes.
Methodology:
-
Cell Culture: Primary hippocampal or cortical neurons are seeded onto culture plates coated with a suitable substrate (e.g., poly-D-lysine).
-
Treatment: After allowing the neurons to adhere and extend initial processes, the culture medium is replaced with medium containing this compound or a vehicle control.
-
Incubation: The neurons are incubated for a period of 24-72 hours to allow for neurite growth.
-
Immunostaining: The neurons are fixed and stained for a neuronal marker, such as β-III tubulin, to visualize the neurites.
-
Imaging and Analysis: Images of the stained neurons are captured using a fluorescence microscope. The length and number of neurites per neuron are quantified using image analysis software.
Synapse Formation Assay (Synapsin 1 Expression)
This assay assesses the effect of this compound on the formation of synapses, often by measuring the expression of synaptic proteins like synapsin 1.
Methodology:
-
Neuronal Culture and Treatment: Primary neurons are cultured and treated with this compound as described in the neurite outgrowth assay.
-
Protein Extraction: After the treatment period, the neurons are lysed to extract total protein.
-
Western Blotting: The protein extracts are separated by SDS-PAGE, transferred to a membrane, and probed with a primary antibody specific for synapsin 1. A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection.
-
Detection and Quantification: The protein bands are visualized using a chemiluminescent substrate, and the band intensity is quantified using densitometry. The expression of synapsin 1 is typically normalized to a loading control protein, such as β-actin.
Conclusion
This compound's mechanism of action in neurons is centered on its selective inhibition of PDE9, leading to an increase in intracellular cGMP. This, in turn, activates the PKG signaling pathway, which modulates synaptic plasticity, promotes neurite outgrowth, and enhances synapse formation. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and leverage the therapeutic potential of this compound and other PDE9 inhibitors for neurological and psychiatric disorders.
References
- 1. The NO-cGMP-PKG signaling pathway regulates synaptic plasticity and fear memory consolidation in the lateral amygdala via activation of ERK/MAP kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The NO-cGMP-PKG signaling pathway regulates synaptic plasticity and fear memory consolidation in the lateral amygdala via activation of ERK/MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A role for cGMP-dependent protein kinase II in AMPA receptor trafficking and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
Edelinontrine (PF-04447943): A Technical Guide to its Pharmacokinetics and Pharmacodynamics
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Edelinontrine (PF-04447943) is a potent and highly selective inhibitor of phosphodiesterase 9A (PDE9A). By preventing the degradation of cyclic guanosine monophosphate (cGMP), this compound enhances cGMP-dependent signaling pathways. This mechanism of action has been investigated for its therapeutic potential in a range of conditions, including neurodegenerative diseases like Alzheimer's and hematological disorders such as sickle cell disease. This document provides a comprehensive overview of the preclinical and clinical pharmacokinetics and pharmacodynamics of this compound, presents available quantitative data in a structured format, details experimental methodologies, and visualizes key pathways and processes.
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in preclinical species and in human clinical trials, demonstrating its systemic exposure following oral administration.
Preclinical Pharmacokinetics
Studies in rats and mice have defined the absorption, distribution, and elimination characteristics of this compound.
Table 1: Preclinical Pharmacokinetic Parameters of this compound
| Species | Dose (p.o.) | Tmax (h) | T1/2 (h) | Clearance (mL/min/kg) | Oral Bioavailability (%) | Brain:Plasma Ratio | Reference |
| Rat | 1-30 mg/kg | 0.3 | 4.9 | 21.7 | 47% | 0.13 - 0.33 | [1] |
| Mouse | 3, 10, 30 mg/kg | N/A | N/A | N/A | N/A | 0.26 - 0.7 | [1] |
N/A: Not Available in the provided search results.
In rats, oral administration of this compound at doses ranging from 1 to 30 mg/kg resulted in a dose-dependent increase in concentrations in the blood, brain, and cerebrospinal fluid (CSF).[1] Notably, CSF levels were found to be approximately 50% of brain levels.[1] In mice, this compound also demonstrated dose-dependent increases in plasma and brain concentrations.[1]
Clinical Pharmacokinetics
A Phase Ib study in patients with stable sickle cell disease evaluated the pharmacokinetics of this compound at doses of 5 mg and 25 mg administered twice daily. The study concluded that plasma exposure to this compound was dose-proportional. While the study provides qualitative descriptions, specific quantitative parameters such as AUC, Cmax, and T1/2 from human trials are not detailed in the available literature.
Pharmacodynamics
The pharmacodynamic effects of this compound are a direct consequence of its inhibition of PDE9A and the subsequent elevation of intracellular cGMP levels.
Mechanism of Action and Target Engagement
This compound is a potent inhibitor of human recombinant PDE9A with an IC50 of 12 nM and a Ki of 2.8 nM. It exhibits high selectivity (>78-fold) over other PDE family members. Target engagement in the central nervous system has been demonstrated in rats, where oral administration (1-30 mg/kg) led to a dose-dependent increase in CSF cGMP levels.
Table 2: In Vitro Inhibitory Activity of this compound
| Target | Species | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| PDE9A2 | Human | Cell-free | 2.8 ± 0.26 | 12 | |
| PDE9A2 | Rhesus | Cell-free | 4.5 ± 0.13 | N/A | |
| PDE9A2 | Rat | Cell-free | 18.1 ± 1.9 | N/A | |
| PDE1 | Human | Cell-free | 8600 ± 2121 | >1000 | |
| PDE5A | Human | Cell-free | 14980 ± 5025 | >1000 |
N/A: Not Available in the provided search results.
Preclinical Pharmacodynamic Effects
In preclinical models, this compound has demonstrated effects on synaptic plasticity and cognitive function.
-
Synaptic Plasticity: In cultured hippocampal neurons, this compound at concentrations of 30-100 nM significantly increased neurite outgrowth and the expression of synapsin 1. At 100 nM, it facilitated hippocampal slice long-term potentiation (LTP).
-
Cognitive Function: In rodent models, oral doses of 1-3 mg/kg improved performance in various cognition assays, including the mouse Y-maze and social recognition memory tests. A 3 mg/kg oral dose in rats was shown to significantly increase the phosphorylation of the GluR1 receptor in hippocampal membranes, a key event in synaptic plasticity.
Clinical Pharmacodynamic Effects
A Phase Ib study in patients with sickle cell disease revealed that twice-daily administration of 25 mg this compound for 29 days led to a significant reduction in biomarkers associated with vaso-occlusion. Specifically, there were reductions in the number and size of circulating monocyte-platelet and neutrophil-platelet aggregates, as well as a decrease in soluble E-selectin levels.
Conversely, a Phase 2 clinical trial in patients with mild to moderate Alzheimer's disease found that 12 weeks of treatment with 25 mg this compound twice daily did not result in a statistically significant improvement in cognition or global function compared to placebo.
Experimental Protocols
Detailed, step-by-step experimental protocols are not fully available in the reviewed literature. The following are descriptions of the methodologies based on the available information.
In Vitro PDE9A Inhibition Assay
-
Objective: To determine the inhibitory potency (Ki and IC50) of this compound against PDE9A and other PDE enzymes.
-
Methodology: A cell-free enzymatic assay was utilized, employing recombinant human, rhesus, and rat PDE9A2. The assay likely measures the conversion of a labeled cGMP substrate to GMP in the presence and absence of varying concentrations of this compound. The selectivity was determined by performing similar assays with other recombinant PDE enzymes (PDE1, PDE2A3, PDE3A, PDE4A, PDE5A, PDE6C, PDE7A2, PDE8A, PDE10, and PDE11).
In Vivo Pharmacokinetic Studies in Rodents
-
Objective: To determine the pharmacokinetic profile of this compound following oral and intravenous administration.
-
Methodology: this compound was administered orally to rats (1-30 mg/kg) and mice (3, 10, 30 mg/kg). Blood, brain, and CSF samples were collected at various time points. Drug concentrations were likely measured using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to determine parameters like Tmax, T1/2, clearance, and bioavailability.
Clinical Pharmacodynamic Biomarker Analysis
-
Objective: To assess the effect of this compound on biomarkers of vaso-occlusion in sickle cell disease patients.
-
Methodology: Blood samples were collected from patients at baseline and after 29 days of treatment. Circulating monocyte-platelet and neutrophil-platelet aggregates were likely quantified using multi-color flow cytometry with antibodies specific for cell surface markers of platelets (e.g., CD41/61) and leukocytes (e.g., CD14 for monocytes, CD16 for neutrophils). Soluble E-selectin levels were likely measured using a validated enzyme-linked immunosorbent assay (ELISA).
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for Preclinical PK/PD Assessment
Caption: Preclinical pharmacokinetic and pharmacodynamic workflow.
Logical Relationship in Clinical Trial for Sickle Cell Disease
Caption: Pharmacodynamic effects of this compound in Sickle Cell Disease.
References
Edelinontrine: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Edelinontrine, also known as PF-04447943, is a potent and selective inhibitor of the phosphodiesterase 9A (PDE9A) enzyme.[1] By elevating cyclic guanosine monophosphate (cGMP) levels in the brain, this compound has demonstrated potential therapeutic effects in preclinical models of cognitive disorders. This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, mechanism of action, and relevant experimental methodologies.
Chemical Structure and Identity
This compound is a complex heterocyclic molecule with the systematic IUPAC name 6-((3S,4S)-4-Methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl)-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.[1]
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference |
| IUPAC Name | 6-((3S,4S)-4-Methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl)-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | [1] |
| Molecular Formula | C20H25N7O2 | [1][2] |
| SMILES | C[C@@H]1CN(C[C@H]1C2=NC3=C(C=NN3C4CCOCC4)C(=O)N2)CC5=NC=CC=N5 | |
| CAS Number | 1082744-20-4 | |
| Synonyms | PF-04447943, PF-4447943, PF04447943 |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 2. These properties are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 395.47 g/mol | |
| AlogP | 1.50 | |
| Appearance | Solid powder | |
| Solubility | Soluble in DMSO. | |
| Storage | Store at -20°C for long-term. |
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effects through the selective inhibition of PDE9A. This enzyme is responsible for the degradation of cGMP, a crucial second messenger in various signaling pathways. By inhibiting PDE9A, this compound leads to an accumulation of cGMP, which in turn activates protein kinase G (PKG) and modulates downstream cellular processes. This is particularly relevant in neuronal cells where the cGMP pathway is implicated in synaptic plasticity, a fundamental process for learning and memory.
The proposed signaling pathway for this compound's action is depicted in the following diagram:
References
The Role of Phosphodiesterase 9A (PDE9A) in cGMP Signaling and its Inhibition by Edelinontrine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphodiesterase 9A (PDE9A) is a critical enzyme in the regulation of cyclic guanosine monophosphate (cGMP) signaling. Unlike other phosphodiesterases, PDE9A exhibits high affinity and specificity for cGMP, playing a pivotal role in pathways that are independent of nitric oxide (NO) signaling. This technical guide provides an in-depth exploration of PDE9A function, its distinct role in the natriuretic peptide signaling cascade, and the inhibitory mechanisms of Edelinontrine (PF-04447943), a potent and selective PDE9A inhibitor. This document will detail the underlying signaling pathways, present quantitative data on this compound's inhibitory activity, and provide comprehensive experimental protocols for assessing PDE9A function and inhibition, serving as a valuable resource for researchers in drug discovery and development.
Introduction to Phosphodiesterase 9A (PDE9A)
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate the intracellular levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] PDE9A is a member of this family that specifically hydrolyzes cGMP to 5'-GMP.[1][2] A key characteristic of PDE9A is its exceptionally high affinity and selectivity for cGMP, with a Michaelis constant (Km) significantly lower than that for cAMP. This makes it a highly efficient regulator of cGMP concentrations even at basal levels.
Functionally, PDE9A is distinct from the more extensively studied PDE5A. While PDE5A primarily degrades cGMP produced via the nitric oxide (NO)-soluble guanylate cyclase (sGC) pathway, PDE9A predominantly regulates cGMP generated through the natriuretic peptide (NP)-particulate guanylate cyclase (pGC) pathway. This differential regulation positions PDE9A as a unique therapeutic target for conditions where the NP-cGMP signaling axis is implicated, independent of NO-synthase (NOS) activity. PDE9A is expressed in various tissues, including the brain, heart, and kidneys, suggesting its involvement in a range of physiological processes such as neuronal function, cardiovascular homeostasis, and metabolic regulation.
The cGMP Signaling Pathways: A Tale of Two Cascades
The intracellular concentration of cGMP is tightly controlled by its synthesis by guanylate cyclases and its degradation by phosphodiesterases. Two primary pathways lead to cGMP production, and PDE9A plays a crucial role in one of them.
The Natriuretic Peptide-pGC-cGMP Pathway: The Domain of PDE9A
Natriuretic peptides, such as atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP), are hormones that regulate blood pressure and volume. They exert their effects by binding to particulate guanylate cyclase (pGC) receptors located on the cell membrane. This binding activates the intracellular guanylate cyclase domain, which then catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. The cGMP generated through this pathway activates cGMP-dependent protein kinase G (PKG), leading to downstream physiological effects, including vasodilation and anti-hypertrophic responses in cardiac muscle. PDE9A is localized in proximity to the plasma membrane and specifically hydrolyzes the cGMP pool generated by pGC, thus acting as a key negative regulator of natriuretic peptide signaling.
The NO-sGC-cGMP Pathway: The Realm of PDE5A
In contrast, the nitric oxide (NO) signaling pathway involves the diffusion of NO into the cell, where it binds to and activates soluble guanylate cyclase (sGC). Activated sGC then converts GTP to cGMP. This cGMP pool is primarily regulated by PDE5A. This pathway is crucial for processes like smooth muscle relaxation in blood vessels. The functional and spatial segregation of these two cGMP signaling cascades allows for specific and localized physiological responses.
This compound (PF-04447943): A Selective PDE9A Inhibitor
This compound, also known as PF-04447943, is a potent and selective inhibitor of the PDE9A enzyme. Its high selectivity for PDE9A over other PDE families makes it an invaluable tool for studying the specific functions of the NP-pGC-cGMP pathway and a promising therapeutic candidate. By inhibiting PDE9A, this compound prevents the degradation of cGMP, leading to elevated intracellular levels of this second messenger and amplification of the downstream signaling cascade initiated by natriuretic peptides.
Quantitative Data on this compound Inhibition
The inhibitory potency of this compound against PDE9A has been quantified in various studies. The following table summarizes key inhibitory constants.
| Inhibitor | Target | Parameter | Value (nM) | Species | Reference(s) |
| This compound (PF-04447943) | PDE9A | Ki | 2.8 | Human | |
| This compound (PF-04447943) | PDE9A | Ki | 4.5 | Rhesus | |
| This compound (PF-04447943) | PDE9A | Ki | 18 | Rat | |
| This compound (PF-04447943) | PDE9A | IC50 | 12 | Not Specified | |
| This compound (PF-04447943) | PDE1C | IC50 | 1394 | Not Specified |
Experimental Protocols for PDE9A Activity and Inhibition Assays
Accurate assessment of PDE9A activity and the potency of its inhibitors is fundamental for research and drug development. Two common methods are the fluorescence polarization assay and the radioactive enzyme assay.
Fluorescence Polarization (FP) Assay
The fluorescence polarization assay is a homogeneous, high-throughput method for measuring PDE9A activity and screening for inhibitors.
Principle: This assay is based on the change in the rotational speed of a fluorescently labeled cGMP (cGMP-FAM) upon hydrolysis by PDE9A. The small, rapidly rotating cGMP-FAM has a low fluorescence polarization value. When hydrolyzed by PDE9A to 5'-GMP-FAM, a binding agent in the assay mix specifically binds to the exposed phosphate group. This forms a large, slowly rotating complex, resulting in a high fluorescence polarization signal. The increase in polarization is directly proportional to PDE9A activity. Inhibitors of PDE9A will prevent this increase.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare PDE assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA).
-
Dilute recombinant human PDE9A enzyme to the desired concentration in assay buffer. The optimal concentration should be determined empirically.
-
Prepare a solution of fluorescently labeled cGMP (e.g., FAM-cGMP).
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) in assay buffer containing a constant percentage of DMSO (not to exceed 1% in the final reaction).
-
Prepare the binding agent solution as per the manufacturer's instructions.
-
-
Assay Procedure (96-well plate format):
-
To appropriate wells, add 25 µL of diluted PDE9A enzyme. For "no enzyme" controls, add 25 µL of assay buffer.
-
Add 5 µL of the serially diluted inhibitor or vehicle (for positive and negative controls) to the respective wells.
-
Initiate the reaction by adding 20 µL of the cGMP-FAM solution to all wells.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and initiate signal development by adding 50 µL of the binding agent solution to each well.
-
Incubate at room temperature for 30 minutes with gentle shaking.
-
Measure the fluorescence polarization using a microplate reader equipped for FP measurements (e.g., excitation at 485 nm and emission at 535 nm).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Radioactive Enzyme Assay
The radioactive enzyme assay is a highly sensitive method for measuring PDE activity, particularly for enzymes with very low Kₘ values.
Principle: This assay measures the conversion of radiolabeled cGMP (e.g., [³H]cGMP) to radiolabeled 5'-GMP. The reaction is terminated, and the product is separated from the unreacted substrate, typically using ion-exchange chromatography. The amount of radioactivity in the product fraction is then quantified by liquid scintillation counting and is directly proportional to the enzyme activity.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂).
-
Prepare a solution of [³H]cGMP of known specific activity.
-
Dilute the PDE9A enzyme to the desired concentration in reaction buffer.
-
Prepare serial dilutions of the test inhibitor.
-
-
Assay Procedure:
-
Set up reaction tubes on ice.
-
To each tube, add the reaction buffer, diluted inhibitor or vehicle, and diluted PDE9A enzyme.
-
Pre-incubate the tubes at 30°C for 5 minutes.
-
Initiate the reaction by adding the [³H]cGMP solution. The final reaction volume is typically 100-200 µL.
-
Incubate at 30°C for a defined period (e.g., 10-20 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by boiling the tubes for 1 minute, followed by cooling on ice.
-
-
Separation of Product and Substrate:
-
Add a slurry of an ion-exchange resin (e.g., DEAE-Sephadex) to each tube. This resin binds the negatively charged [³H]cGMP and [³H]5'-GMP.
-
A common variation involves a two-step enzymatic conversion where snake venom phosphodiesterase is added after the initial reaction to convert [³H]5'-GMP to [³H]guanosine. The uncharged [³H]guanosine can then be separated from the charged [³H]cGMP by passing the mixture through an anion-exchange column. The radioactivity in the eluate is then measured.
-
-
Quantification and Data Analysis:
-
The radioactivity of the product is measured using a liquid scintillation counter.
-
Enzyme activity is calculated based on the amount of product formed per unit time per amount of enzyme.
-
For inhibition studies, the IC₅₀ value is determined as described for the FP assay.
-
Therapeutic Implications and Future Directions
The selective inhibition of PDE9A by compounds like this compound holds significant therapeutic promise for a variety of diseases. By augmenting the NP-cGMP signaling pathway, PDE9A inhibitors may offer benefits in:
-
Cardiovascular Diseases: In conditions like heart failure, where the NO signaling pathway may be impaired, enhancing NP-mediated cGMP signaling through PDE9A inhibition could provide a valuable therapeutic strategy to reduce cardiac hypertrophy and improve function.
-
Neurodegenerative Disorders: PDE9A is expressed in the brain, and its inhibition has been explored as a potential treatment for cognitive deficits associated with Alzheimer's disease and other neurological conditions by enhancing synaptic plasticity.
-
Metabolic Disorders: cGMP signaling is involved in the regulation of insulin secretion and glucose metabolism, suggesting a potential role for PDE9A inhibitors in the treatment of type 2 diabetes.
Further research is needed to fully elucidate the therapeutic potential and safety profile of this compound and other PDE9A inhibitors in clinical settings. The development of highly selective inhibitors and a deeper understanding of the tissue-specific roles of PDE9A will be crucial for advancing this promising area of drug discovery.
Conclusion
PDE9A is a key regulator of the natriuretic peptide-driven cGMP signaling pathway, operating independently of the nitric oxide cascade. Its unique function presents a compelling target for therapeutic intervention in a range of diseases. This compound is a potent and selective inhibitor of PDE9A that serves as a critical tool for both basic research and clinical development. The experimental protocols detailed in this guide provide a framework for the accurate assessment of PDE9A activity and inhibition, facilitating the ongoing investigation into this important enzyme and the development of novel therapeutics targeting the cGMP signaling pathway.
References
The Role of cGMP Signaling in the Therapeutic Effects of Edelinontrine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Edelinontrine (PF-04447943) is a potent and highly selective inhibitor of phosphodiesterase 9A (PDE9A), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). By elevating intracellular cGMP levels, this compound modulates a key signaling pathway implicated in a variety of physiological processes, including synaptic plasticity, vascular function, and inflammation. This technical guide provides an in-depth analysis of the role of cGMP signaling in the mechanism of action of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the involved pathways and workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.
Introduction to this compound and the cGMP Signaling Pathway
This compound is a small molecule inhibitor that has been investigated for its therapeutic potential in a range of conditions, including Alzheimer's disease, sickle cell disease, and heart failure with preserved ejection fraction (HFpEF).[1] Its primary molecular target is PDE9A, an enzyme that specifically hydrolyzes cGMP.
The cGMP signaling pathway is a crucial intracellular cascade initiated by the synthesis of cGMP from guanosine triphosphate (GTP) by guanylyl cyclases (GCs). There are two main types of GCs: soluble GC (sGC), which is activated by nitric oxide (NO), and particulate GC (pGC), which is activated by natriuretic peptides.[2] Once produced, cGMP exerts its effects through three primary effector proteins: cGMP-dependent protein kinases (PKGs), cGMP-gated ion channels, and other phosphodiesterases.[3] PKG is a major downstream effector that phosphorylates a multitude of substrate proteins, leading to diverse cellular responses.[2]
By inhibiting PDE9A, this compound prevents the breakdown of cGMP, leading to its accumulation and the subsequent enhancement of downstream signaling. This mechanism is central to the pharmacological effects observed with this compound treatment.
Quantitative Data on this compound's Potency and Selectivity
The efficacy of this compound is underscored by its high potency and selectivity for PDE9A. The following tables summarize the key quantitative data from preclinical studies.
Table 1: In Vitro Potency of this compound (PF-04447943) against PDE9A
| Parameter | Species | Value | Reference(s) |
| Ki | Human | 2.8 nM | [4] |
| Rhesus | 4.5 nM | ||
| Rat | 18 nM | ||
| IC50 | Human | 12 nM |
Ki (Inhibition constant) and IC50 (Half-maximal inhibitory concentration) are measures of inhibitor potency.
Table 2: Selectivity Profile of this compound (PF-04447943) over other PDE Isoforms
| PDE Isoform | Ki (µM) | Fold Selectivity vs. PDE9A (Human) | Reference(s) |
| PDE1 | 8.6 | > 3000 | |
| PDE2A3 | 99 | > 35000 | |
| PDE3A | 50 | > 17000 | |
| PDE4A | 29 | > 10000 | |
| PDE5A | 14.9 | > 5300 | |
| PDE6C | 5.3 | > 1800 | |
| PDE7A2 | 75 | > 26000 | |
| PDE8A | 50 | > 17000 | |
| PDE10 | 51.2 | > 18000 | |
| PDE11 | 80 | > 28000 |
Selectivity is calculated based on the ratio of Ki values (PDE isoform / PDE9A).
Table 3: In Vivo Pharmacodynamic Effects of this compound (PF-04447943)
| Species | Dose (p.o.) | Effect | Reference(s) |
| Rat | 1-30 mg/kg | Dose-dependent increase in cerebrospinal fluid (CSF) cGMP | |
| Rat | 3 mg/kg | Significant increase in phosphorylated GluR1 in hippocampal membranes |
This compound's Mechanism of Action: The cGMP Signaling Pathway
This compound's primary mechanism of action is the inhibition of PDE9A, which leads to an accumulation of intracellular cGMP. This amplified cGMP signal then activates downstream effectors, most notably Protein Kinase G (PKG).
Activated PKG phosphorylates various downstream targets, leading to the observed physiological effects. In the central nervous system, this includes the phosphorylation of proteins like the glutamate receptor 1 (GluR1), which is involved in synaptic plasticity and cognitive function. In the cardiovascular system, PKG targets include proteins that regulate calcium homeostasis and smooth muscle relaxation, such as phospholamban (PLB) and vasodilator-stimulated phosphoprotein (VASP).
Key Experimental Protocols
The following sections describe the general methodologies for key experiments used to characterize the effects of this compound on cGMP signaling.
PDE9A Inhibition Assay
This assay is designed to determine the potency of a compound in inhibiting the enzymatic activity of PDE9A. A common method is a fluorescence polarization (FP)-based assay.
Principle: The assay measures the change in the polarization of fluorescently labeled cGMP. When PDE9A is active, it hydrolyzes the labeled cGMP, and the smaller, faster-tumbling product results in a low FP signal. In the presence of an inhibitor like this compound, PDE9A activity is reduced, the larger, intact labeled cGMP tumbles more slowly, resulting in a high FP signal.
Detailed Steps:
-
Reagent Preparation:
-
Dilute recombinant human PDE9A enzyme to the desired concentration in assay buffer.
-
Prepare a serial dilution of this compound in DMSO and then in assay buffer.
-
Dilute the fluorescently labeled cGMP substrate in assay buffer.
-
-
Assay Procedure:
-
Add the PDE9A enzyme solution to the wells of a microplate.
-
Add the various concentrations of this compound or vehicle control to the wells.
-
Incubate for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorescently labeled cGMP substrate.
-
Incubate for a specific time (e.g., 60 minutes) at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization using a suitable plate reader.
-
Plot the FP signal against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
cGMP Measurement Assay
To quantify the intracellular levels of cGMP in response to this compound treatment, a competitive enzyme-linked immunosorbent assay (ELISA) is commonly employed.
Principle: This is a competitive immunoassay where cGMP in the sample competes with a fixed amount of horseradish peroxidase (HRP)-labeled cGMP for binding to a limited number of anti-cGMP antibody sites. The amount of HRP-labeled cGMP bound to the antibody is inversely proportional to the concentration of cGMP in the sample.
Detailed Steps:
-
Sample Preparation:
-
Culture cells or tissues and treat with various concentrations of this compound for a specified time.
-
Lyse the cells or homogenize the tissues in a suitable lysis buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation during sample processing.
-
Centrifuge the lysate to pellet cellular debris.
-
Collect the supernatant for analysis.
-
-
ELISA Procedure:
-
Add standards and samples to the wells of a microplate pre-coated with an anti-cGMP antibody.
-
Add the cGMP-HRP conjugate to each well.
-
Incubate for a specified time (e.g., 2 hours) at room temperature to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add a substrate solution (e.g., TMB) that will be converted by HRP to a colored product.
-
Incubate until sufficient color development.
-
Stop the reaction with a stop solution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known cGMP concentrations.
-
Determine the cGMP concentration in the samples by interpolating their absorbance values on the standard curve.
-
Conclusion
This compound is a potent and selective PDE9A inhibitor that exerts its pharmacological effects by augmenting the cGMP signaling pathway. The quantitative data clearly demonstrate its high affinity for PDE9A and its ability to increase cGMP levels in vivo. The described experimental protocols provide a framework for the continued investigation of this compound and other PDE9A inhibitors. A thorough understanding of the cGMP signaling cascade and its modulation by this compound is essential for the rational design of future clinical studies and the development of novel therapeutics targeting this important pathway.
References
Investigating Edelinontrine's Effect on Synaptic Plasticity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Edelinontrine (PF-04447943) is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A), an enzyme that degrades cyclic guanosine monophosphate (cGMP). By inhibiting PDE9A, this compound elevates cGMP levels in the brain, a mechanism that has been shown to enhance synaptic plasticity and cognitive function in preclinical models. This technical guide provides an in-depth overview of the effects of this compound on synaptic plasticity, with a focus on long-term potentiation (LTP), neurite outgrowth, and synapse formation. Detailed experimental protocols and a summary of quantitative data are presented to facilitate further research and development of this compound and other PDE9A inhibitors as potential therapeutic agents for cognitive disorders.
Introduction
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning and memory. Long-term potentiation (LTP), a persistent enhancement of synaptic transmission, is a widely studied cellular model of synaptic plasticity. Deficits in synaptic plasticity are a hallmark of numerous neurological and psychiatric disorders, making it a critical target for therapeutic intervention.
This compound is a selective inhibitor of PDE9A, an enzyme highly expressed in brain regions crucial for cognition, such as the hippocampus and cortex. PDE9A specifically hydrolyzes cGMP, a second messenger involved in various signaling pathways. By inhibiting PDE9A, this compound increases intracellular cGMP concentrations, which in turn can modulate synaptic function. Preclinical studies have demonstrated that this compound enhances cognitive performance in rodent models and promotes markers of synaptic plasticity.[1][2][3] This guide will delve into the core experimental findings and methodologies related to this compound's impact on synaptic plasticity.
Mechanism of Action: The cGMP Signaling Pathway
This compound's primary mechanism of action is the inhibition of PDE9A, leading to an accumulation of cGMP. This elevated cGMP can then activate downstream effectors, most notably cGMP-dependent protein kinase (PKG). The activation of the cGMP-PKG signaling pathway is believed to be a key transducer of the effects of this compound on synaptic plasticity.[4][5] This pathway can influence synaptic function through various mechanisms, including the modulation of ion channel activity, gene expression, and protein synthesis, ultimately leading to changes in synaptic strength and structure.
Figure 1: this compound's core mechanism of action.
Quantitative Data on this compound's Effects
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on synaptic plasticity and related cellular processes.
| Parameter | Treatment | Concentration/Dose | Effect | Reference |
| Long-Term Potentiation (LTP) | This compound (PF-04447943) | 100 nM | Significantly facilitated LTP evoked by a weak tetanic stimulus in rat hippocampal slices. | |
| This compound (PF-04447943) | 30 nM & 300 nM | No significant effect on LTP evoked by a weak tetanic stimulus. | ||
| Neurite Outgrowth | This compound (PF-04447943) | 30 - 100 nM | Significantly increased neurite outgrowth in cultured rat hippocampal neurons. | |
| This compound (PF-04447943) | 300 - 1000 nM | No significant effect on neurite outgrowth. | ||
| Synapse Formation | This compound (PF-04447943) | 30 - 100 nM | Significantly increased synapsin-1 expression in cultured rat hippocampal neurons. | |
| Dendritic Spine Density | This compound | Not specified | Capable of regulating dendritic spine density in hippocampal neurons of an amyloid precursor protein (APP) transgenic mouse model. | |
| cGMP Levels | This compound (PF-04447943) | 1 - 30 mg/kg (p.o.) | Dose-dependently increased cGMP levels in the cerebrospinal fluid (CSF) of rats. | |
| This compound (PF-04447943) | Not specified | Dose-dependent increase in CSF cGMP from a basal level of 3 pmol/mL to 13.3 pmol/mL (a 3.5-fold increase). |
Table 1: Summary of this compound's Effects on Synaptic Plasticity and cGMP Levels.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Rat Hippocampal Slice Electrophysiology for LTP
This protocol is adapted from standard methods for recording field excitatory postsynaptic potentials (fEPSPs) in the CA1 region of the hippocampus.
Experimental Workflow:
Figure 2: Workflow for hippocampal LTP experiment.
Materials:
-
Artificial Cerebrospinal Fluid (aCSF): 124 mM NaCl, 4.4 mM KCl, 1 mM NaH2PO4, 2.5 mM CaCl2, 1.3 mM MgSO4, 26.2 mM NaHCO3, 10 mM D-glucose. Oxygenated with 95% O2 / 5% CO2.
-
Animals: Male Sprague-Dawley rats (150-200 g).
-
Equipment: Vibrating microtome, interface or submerged recording chamber, temperature controller, perfusion system, stimulating and recording electrodes, amplifier, digitizer, and data acquisition software.
Procedure:
-
Anesthetize the rat and perform decapitation.
-
Rapidly remove the brain and dissect the hippocampi in ice-cold, oxygenated aCSF.
-
Prepare 400 µm thick transverse hippocampal slices using a vibratome.
-
Transfer slices to an incubation chamber with oxygenated aCSF at 32-34°C for at least 1 hour to recover.
-
Place a single slice in the recording chamber and perfuse with oxygenated aCSF at a flow rate of 2-3 mL/min.
-
Position a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the apical dendritic layer of the CA1 region.
-
Record a stable baseline of fEPSPs for 20-30 minutes, stimulating at 0.05 Hz with an intensity that elicits a response of 30-40% of the maximum.
-
Apply this compound (100 nM) or vehicle to the perfusing aCSF and continue baseline recording for another 10-20 minutes.
-
Induce LTP using a weak tetanic stimulation protocol (e.g., a single train of 50 pulses at 50 Hz).
-
Continue recording fEPSPs for at least 60 minutes post-tetanus.
-
Analyze the data by measuring the slope of the fEPSP. The degree of potentiation is expressed as the percentage increase in the fEPSP slope relative to the pre-tetanus baseline.
Primary Hippocampal Neuron Culture and Neurite Outgrowth Assay
This protocol describes the culture of primary hippocampal neurons and a method to quantify neurite outgrowth.
Experimental Workflow:
Figure 3: Workflow for neurite outgrowth assay.
Materials:
-
Plating Medium: Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin.
-
Animals: E18 timed-pregnant Sprague-Dawley rats.
-
Reagents: Poly-D-lysine, trypsin, DNase, paraformaldehyde, primary antibody (e.g., mouse anti-β-III tubulin), and a fluorescently labeled secondary antibody.
-
Equipment: Dissection microscope, cell culture incubator, fluorescence microscope with a camera, and image analysis software.
Procedure:
-
Dissect hippocampi from E18 rat embryos under sterile conditions.
-
Dissociate the tissue into a single-cell suspension using trypsin and gentle trituration.
-
Plate the dissociated neurons onto poly-D-lysine coated glass coverslips in plating medium.
-
Culture the neurons for 2-3 days in vitro (DIV) to allow for initial attachment and neurite extension.
-
Treat the neurons with various concentrations of this compound (e.g., 30, 100 nM) or vehicle.
-
Incubate the treated neurons for an additional 24-48 hours.
-
Fix the cells with 4% paraformaldehyde in phosphate-buffered saline (PBS).
-
Permeabilize the cells with 0.25% Triton X-100 in PBS.
-
Block with 5% normal goat serum in PBS.
-
Incubate with a primary antibody against a neuronal marker (e.g., β-III tubulin).
-
Incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope.
-
Quantify neurite length and complexity using an automated or semi-automated image analysis software.
Immunocytochemistry for Synapsin-1
This protocol details the staining for the presynaptic marker synapsin-1 in cultured hippocampal neurons to assess synapse formation.
Procedure:
-
Follow steps 1-7 of the Primary Hippocampal Neuron Culture protocol (Section 4.2).
-
Permeabilize the fixed cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with 10% normal goat serum in PBS for 1 hour.
-
Incubate the cells with a primary antibody against synapsin-1 (e.g., rabbit anti-synapsin-1, 1:1000 dilution) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488, 1:1000 dilution) for 1-2 hours at room temperature.
-
Wash the cells three times with PBS.
-
Counterstain nuclei with DAPI, if desired.
-
Mount the coverslips and acquire images using a fluorescence or confocal microscope.
-
Analyze the images by quantifying the number and intensity of synapsin-1 positive puncta along the neurites.
Conclusion
This compound demonstrates significant potential as a modulator of synaptic plasticity. Through the inhibition of PDE9A and the subsequent elevation of cGMP, this compound facilitates hippocampal LTP and promotes structural plasticity in the form of neurite outgrowth and synapse formation. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of this compound and other PDE9A inhibitors for the treatment of cognitive disorders characterized by deficits in synaptic plasticity. Further research is warranted to fully elucidate the downstream targets of the cGMP-PKG pathway and to translate these promising preclinical findings into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. medkoo.com [medkoo.com]
- 3. The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The NO-cGMP-PKG signaling pathway regulates synaptic plasticity and fear memory consolidation in the lateral amygdala via activation of ERK/MAP kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.psu.edu [pure.psu.edu]
Edelinontrine (CT1812): A Sigma-2 Receptor Modulator for the Treatment of Alzheimer's Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to synaptic dysfunction and neuronal loss.[1][2] A key pathological event is the binding of soluble Aβ oligomers to neuronal receptors, initiating a cascade of events that results in cognitive decline.[1] Edelinontrine (formerly known as CT1812), a novel, orally bioavailable small molecule, is being investigated as a potential disease-modifying therapy for Alzheimer's disease.[1] It acts as a sigma-2 (σ-2) receptor antagonist, a mechanism distinct from many other AD therapies in development.[1] This document provides a comprehensive overview of the mechanism of action, preclinical data, and clinical trial results for this compound.
Mechanism of Action
This compound is a brain-penetrant, high-affinity ligand for the sigma-2 receptor, also known as transmembrane protein 97 (TMEM97). The sigma-2 receptor is understood to be a binding site for Aβ oligomers on the neuronal surface. By acting as an antagonist, this compound selectively binds to the sigma-2 receptor complex, which in turn displaces toxic Aβ oligomers from their binding sites on neurons. This displacement is thought to prevent the downstream pathological effects of Aβ oligomers, such as synaptic dysfunction and cognitive impairment. Preclinical and clinical evidence suggests that this mechanism results in the shuttling of Aβ oligomers into the cerebrospinal fluid (CSF) for clearance.
Caption: this compound displaces Aβ oligomers from sigma-2 receptors on neurons.
Preclinical Studies
Preclinical investigations in various Alzheimer's disease models have demonstrated the potential of this compound to mitigate Aβ-induced pathology and improve cognitive function.
In Vitro Studies
In cortical neuronal cultures, this compound was shown to block the binding of toxic Aβ oligomers to synapses, restore trafficking deficits caused by the accumulation of these oligomers, and protect synapses from damage.
In Vivo Studies
Studies in transgenic mouse models of Alzheimer's disease have shown that administration of this compound analogues at doses sufficient to achieve 80% occupancy of the sigma-2 receptor led to significant improvements in cognition compared to vehicle-treated mice. Follow-up studies confirmed these improvements in spatial learning and memory. A key finding from these animal models was the displacement of Aβ oligomers from synapses, which was evidenced by an increase in Aβ levels in the cerebrospinal fluid.
| Preclinical Model | Compound | Key Findings | Reference |
| mThy1-hAPP751 Transgenic Mice | This compound Analogues | Significant cognitive improvement at 80% sigma-2 receptor occupancy. | |
| Transgenic Mice | This compound | Improved spatial learning and memory. | |
| AD Animal Models | This compound | Displacement of Aβ oligomers from synapses, leading to increased Aβ in CSF. |
Preclinical Experimental Protocols
Animal Models:
-
mThy1-hAPP751 Transgenic Mice: These mice overexpress human amyloid precursor protein (APP) with mutations, leading to excessive Aβ levels and progressive cognitive decline, mimicking aspects of human AD.
-
Intrahippocampal Aβ-treated Mice: Cognitive impairment is induced in these mice through the direct injection of Aβ into the hippocampus.
Cognitive Assessment:
-
Standard behavioral mazes (e.g., Morris water maze, Y-maze) are typically used to assess spatial learning, memory, and cognitive performance in rodent models.
Biochemical Analysis:
-
Receptor Occupancy: Determined using positron emission tomography (PET) imaging or ex vivo binding assays to confirm target engagement.
-
Aβ Quantification: Enzyme-linked immunosorbent assays (ELISAS) are used to measure the levels of Aβ oligomers in brain homogenates and cerebrospinal fluid.
Caption: General workflow for preclinical testing of this compound in AD models.
Clinical Trials
This compound has progressed through several clinical trials to evaluate its safety, tolerability, and efficacy in both healthy individuals and patients with Alzheimer's disease.
Phase 1 Trials
Three Phase 1 studies (COG0102, SPARC, and SNAP) established that this compound was generally safe and well-tolerated at doses up to 840 mg. These initial trials also provided evidence of Aβ oligomer displacement, consistent with the findings from preclinical models. A key outcome was achieving 97-98% receptor occupancy in the cerebrospinal fluid.
Phase 2 SHINE Study (NCT03507790)
The SHINE study was a proof-of-concept, double-blind, placebo-controlled trial that enrolled 153 adults with mild-to-moderate Alzheimer's disease. Participants were randomized to receive either 100 mg or 300 mg of this compound, or a placebo, daily for six months.
Efficacy Results:
-
The primary objective of safety and tolerability was met.
-
While the study did not achieve statistical significance on its primary efficacy endpoint, it demonstrated a 39% slowing of cognitive decline on the Alzheimer's Disease Assessment Scale-Cognitive subscale 11 (ADAS-Cog11) for the pooled this compound groups compared to placebo (1.66-point decline vs. 2.70-point decline).
-
At the study's midpoint (day 98), similar positive trends were observed on the Mini-Mental State Exam (MMSE) scores.
-
The trial showed favorable changes in CSF biomarkers, including Aβ40, Aβ42, and neurofilament light (NfL), suggesting a synaptoprotective effect.
| SHINE Study (6 Months) | Placebo Group | This compound Group (Pooled 100mg & 300mg) | Difference/Outcome |
| ADAS-Cog11 Decline | 2.70 points | 1.66 points | 1.04-point difference (39% slowing of decline) |
| Primary Efficacy Endpoint | - | - | Not statistically significant |
| CSF Biomarkers (Aβ40, Aβ42, NfL) | - | - | Favorable changes observed |
Phase 2 SHIMMER Study (Dementia with Lewy Bodies)
The SHIMMER study evaluated this compound in 130 patients with mild-to-moderate Dementia with Lewy Bodies (DLB). Participants received one of two oral doses of this compound or a placebo daily for six months.
Efficacy Results:
-
The study met its primary endpoint of safety and tolerability.
-
Patients treated with this compound showed improvements in behavioral, functional, cognitive, and movement measures compared to the placebo group.
-
A notable finding was an 82% slowing in the total neuropsychiatric inventory (NPI), with significant reductions in anxiety, hallucinations, and delusions.
-
Attention fluctuations declined by 91% in the treatment arms compared to placebo.
| SHIMMER Study (6 Months) | Placebo Group | This compound Group | Difference/Outcome |
| Neuropsychiatric Inventory (NPI) | - | - | 82% slowing of decline |
| Attention Fluctuations | - | - | 91% slowing of decline |
| Primary Endpoint (Safety) | - | - | Met |
Clinical Trial Protocols
Study Design:
-
Most studies are randomized, double-blind, and placebo-controlled to minimize bias.
-
Patients are typically stratified based on disease severity (e.g., mild-to-moderate AD).
Inclusion/Exclusion Criteria:
-
Participants are diagnosed based on standard clinical criteria for Alzheimer's disease or other dementias.
-
Age ranges are typically between 50 and 90 years.
-
Exclusion criteria often include other neurological or psychiatric conditions that could confound the results.
Outcome Measures:
-
Primary: Safety and tolerability, assessed by monitoring adverse events.
-
Secondary (Efficacy):
-
Cognitive scales: ADAS-Cog11, MMSE, Clinical Dementia Rating – Sum of Boxes (CDR-SB).
-
Functional scales: Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL).
-
Biomarkers: CSF levels of Aβ40, Aβ42, tau, and NfL.
-
Caption: A simplified workflow for a typical this compound clinical trial.
Safety and Tolerability
Across multiple clinical trials, this compound has demonstrated a favorable safety and tolerability profile. Adverse events have generally been mild to moderate, with headache being the most commonly reported. Importantly, the frequency of adverse events was similar between the treatment and placebo groups, suggesting that many may not be directly attributable to the drug.
Conclusion
This compound represents a novel therapeutic approach for Alzheimer's disease and other neurodegenerative disorders by targeting the sigma-2 receptor to displace toxic Aβ oligomers. Preclinical studies have provided a strong rationale for its mechanism of action and demonstrated cognitive benefits in animal models. While the Phase 2 SHINE study in Alzheimer's disease did not meet its primary efficacy endpoint, it showed encouraging trends in slowing cognitive decline and positively impacting CSF biomarkers. More pronounced positive results were observed in the Phase 2 SHIMMER study for Dementia with Lewy Bodies, suggesting broad potential across different neurodegenerative conditions. Ongoing and future clinical trials will be crucial to fully elucidate the therapeutic efficacy of this compound and its potential role in the management of Alzheimer's disease.
References
The Role of Edelinontrine in Heart Failure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heart failure with preserved ejection fraction (HFpEF) presents a significant therapeutic challenge, with a pressing need for novel pharmacological interventions. Edelinontrine (PF-04447943), a potent and selective inhibitor of phosphodiesterase 9A (PDE9A), has emerged as a promising investigational agent in this domain. Preclinical evidence suggests that by targeting the cGMP signaling pathway, this compound can ameliorate key pathological features of HFpEF, including diastolic dysfunction and coronary microvascular disease. This technical guide provides an in-depth overview of the current understanding of this compound's role in heart failure, detailing its mechanism of action, summarizing key preclinical data, and outlining experimental protocols.
Introduction to this compound
This compound is a small molecule inhibitor of phosphodiesterase 9A (PDE9A), an enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP). Initially developed by Pfizer, its primary therapeutic focus has been on cognition disorders.[1] However, recent research has illuminated its potential in cardiovascular diseases, particularly heart failure with preserved ejection fraction (HFpEF).[1]
Mechanism of Action in Heart Failure
The therapeutic potential of this compound in heart failure is intrinsically linked to its role as a PDE9A inhibitor. PDE9A is a key enzyme in the regulation of cGMP levels. In the context of the heart, cGMP plays a crucial role in mediating the effects of natriuretic peptides, which promote vasodilation, reduce cardiac hypertrophy, and have lusitropic (diastolic relaxation) effects.
In pathological conditions such as HFpEF, the cGMP signaling pathway can become impaired. This compound, by inhibiting PDE9A, prevents the breakdown of cGMP, thereby amplifying the downstream effects of natriuretic peptides and other cGMP-elevating agents. This leads to improved coronary microvascular function and enhanced left ventricular diastolic function.[1]
Signaling Pathway
The proposed signaling pathway for this compound in cardiomyocytes is depicted below.
Caption: this compound's mechanism of action in cardiomyocytes.
Preclinical Data
The preclinical evidence for this compound's efficacy in heart failure primarily comes from in vitro and in vivo animal models.
In Vitro Potency and Selectivity
This compound is a potent inhibitor of human recombinant PDE9A with a high degree of selectivity over other phosphodiesterase family members.[2]
| Parameter | Value | Assay Condition |
| IC50 (PDE9A) | 12 nM | Human recombinant PDE9A |
| IC50 (other PDEs) | >1000 nM | >78-fold selectivity |
| IC50 (HEK cells) | 375 ± 36.9 nM | ANP-stimulated cGMP production in HEK cells expressing rhesus PDE9A2 |
In Vivo Studies in a Rat Model of HFpEF
A key study investigated the effects of a PDE9A inhibitor, PF-04447943 (this compound), in the ZSF1 rat model, which recapitulates many features of human HFpEF.[1] The study demonstrated that PDE9A inhibition improves coronary microvascular rarefaction and left ventricular diastolic dysfunction.
A significant finding from this research was the identification of peroxiredoxins (PRDX) as downregulated antioxidants in the hearts of the obese ZSF1 rats. Treatment with PF-04447943 was shown to significantly increase the protein level of PRDX5. This suggests that the beneficial effects of this compound are, at least in part, mediated through the augmentation of PRDX-dependent antioxidant mechanisms.
Experimental Protocols
In Vitro Inhibition Assay in HEK293 Cells
This protocol describes the methodology used to determine the in vitro potency of this compound in a cellular context.
Caption: Workflow for the in vitro PDE9A inhibition assay in HEK293 cells.
Detailed Methodology:
-
Cell Line: HEK 293 cells are stably transfected to constitutively express rhesus PDE9A2 and human natriuretic peptide receptor 1 (hNPR1).
-
Cell Plating: Cells are plated at a density of 10,000 cells per well.
-
Compound Incubation: The cells are incubated with varying concentrations of this compound (ranging from 30 µM to 1.5 nM) in assay media for 30 minutes at 37°C.
-
Stimulation: Cyclic GMP formation is stimulated by the addition of 0.3 µM Atrial Natriuretic Peptide (ANP) and incubation for an additional 30 minutes at 37°C.
-
Cell Lysis and Detection: Following stimulation, the cells are lysed using an Antibody/Lysis buffer and ED Reagent for 1 hour at room temperature. The concentration of cGMP is then determined.
Clinical Development Status
As of the latest available information, this compound's global highest research and development status is preclinical for heart failure. While there is significant interest in PDE9A inhibitors for cardiometabolic diseases, comprehensive clinical trial data for this compound specifically in a heart failure population is not yet publicly available.
Future Directions and Conclusion
The preclinical data for this compound presents a compelling case for its further investigation as a therapeutic agent for HFpEF. The unique mechanism of action, targeting the cGMP signaling pathway and potentially augmenting antioxidant defenses, addresses key pathophysiological drivers of this complex syndrome. Future research should focus on:
-
Elucidating the full spectrum of downstream targets of the elevated cGMP levels in cardiomyocytes.
-
Conducting further preclinical studies in diverse animal models of heart failure to confirm and expand upon the initial findings.
-
Initiating well-designed clinical trials to evaluate the safety, tolerability, and efficacy of this compound in patients with HFpEF.
References
Methodological & Application
Application Notes and Protocols for Edelinontrine (PF-04447943) in In Vivo Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edelinontrine (PF-04447943) is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A).[1][] PDE9A is an enzyme that specifically degrades cyclic guanosine monophosphate (cGMP), a key second messenger in various signaling pathways. By inhibiting PDE9A, this compound elevates intracellular cGMP levels, which has shown therapeutic potential in preclinical models of cognitive disorders, heart failure, and inflammatory conditions.[1][3][4] These application notes provide a comprehensive overview of this compound dosage, administration protocols, and relevant pharmacological data from in vivo rodent studies to guide researchers in their experimental design.
Mechanism of Action
This compound exerts its pharmacological effects by selectively inhibiting the PDE9A enzyme, leading to an accumulation of cGMP in tissues where PDE9A is expressed, including the brain and heart. This elevation in cGMP modulates downstream signaling pathways, influencing processes such as synaptic plasticity, vascular function, and inflammation.
Signaling Pathway
The primary signaling pathway affected by this compound involves the nitric oxide (NO)-soluble guanylate cyclase (sGC)-cGMP cascade. NO activates sGC, which catalyzes the production of cGMP. PDE9A acts as a negative regulator of this pathway by hydrolyzing cGMP. This compound's inhibition of PDE9A enhances and prolongs the cGMP signal.
Quantitative Data Summary
The following tables summarize the reported dosages and pharmacokinetic parameters of this compound in various rodent models.
Table 1: this compound Dosage in In Vivo Rodent Studies
| Species | Model | Dosage | Route of Admin. | Frequency | Duration | Key Findings | Reference |
| Rat | ZSF1 (Heart Failure) | 3 mg/kg | Oral Gavage | Daily | 2 weeks | Improved coronary microvascular rarefaction and LV diastolic dysfunction. | |
| Rat | Scopolamine-induced cognitive deficit | 1-3 mg/kg | p.o. | Single dose | N/A | Improved cognitive performance in novel object recognition. | |
| Rat | Normal | 1-30 mg/kg | p.o. | Single dose | N/A | Dose-dependently increased cGMP in cerebrospinal fluid. | |
| Rat | Normal | 3.2 mg/kg | Not specified | Not specified | Not specified | Produced enduring elevations in cortical and striatal cGMP levels. | |
| Mouse | Y-maze (Natural forgetting) | 1-3 mg/kg | p.o. | Single dose | N/A | Improved spatial recognition memory. | |
| Mouse | Social recognition (Natural forgetting) | 1-3 mg/kg | p.o. | Single dose | N/A | Enhanced recognition memory. | |
| Mouse | DSS-induced colitis | 10 and 30 mg/kg | Not specified | Daily | Not specified | Attenuated colitis by suppressing oxidative stress and inflammation. | |
| Mouse | Tg2576 (Alzheimer's Disease) | Not specified | Not specified | Not specified | Not specified | Prevents decreases in dendritic spine density. |
Table 2: Pharmacokinetic Parameters of this compound in Rodents
| Species | Parameter | Value | Route of Admin. | Reference |
| Rat | Ki for recombinant PDE9 | 18 nM | N/A | |
| Mouse | Plasma half-life (t1/2) | 0.26 - 0.3 hours | Intravenous | |
| Rat | Plasma half-life (t1/2) | 14.5 - 19.4 hours | Intravenous |
Experimental Protocols
General Oral Administration Protocol (Gavage)
This protocol is a general guideline for the oral administration of this compound to rodents. Specific details may need to be adapted based on the experimental design.
Materials:
-
This compound (PF-04447943)
-
Vehicle (e.g., Water, 0.5% Methylcellulose, or as determined by solubility testing)
-
Oral gavage needles (flexible or rigid, appropriate size for the animal)
-
Syringes
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound.
-
Prepare the vehicle solution. Common vehicles for oral administration include water, saline, or a suspension agent like 0.5% methylcellulose or 1% Tween 80. The choice of vehicle should be based on the solubility and stability of this compound.
-
Add the this compound to the vehicle and mix thoroughly (e.g., by vortexing or sonicating) to ensure a homogenous suspension or solution. Prepare fresh daily unless stability data indicates otherwise.
-
-
Animal Handling and Dosing:
-
Weigh the animal to determine the correct volume of the dosing solution to administer.
-
Gently restrain the animal. For rats, this can be done by holding the animal close to the body with one hand while using the thumb and forefinger to gently close around the jaw. For mice, scruffing the animal by grasping the loose skin over the neck and shoulders is a common technique.
-
Measure the length of the gavage needle from the tip of the animal's nose to the last rib to ensure proper placement in the stomach.
-
Insert the gavage needle into the mouth, passing it gently along the roof of the mouth and down the esophagus into the stomach. Do not force the needle.
-
Administer the calculated volume of the dosing solution.
-
Carefully withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress or adverse reactions.
-
Protocol for Induction of Colitis in Mice (DSS Model)
This protocol describes the induction of colitis using dextran sulfate sodium (DSS) and subsequent treatment with this compound, as referenced in the literature.
Materials:
-
Dextran Sulfate Sodium (DSS, 36-50 kDa)
-
This compound (PF-04447943)
-
Drinking water
-
Animal scale
Procedure:
-
Induction of Colitis:
-
Prepare a 3% (w/v) solution of DSS in drinking water.
-
Provide the DSS solution to the mice as their sole source of drinking water for a period of 5-7 days.
-
Monitor the mice daily for clinical signs of colitis, including weight loss, stool consistency, and the presence of blood in the feces.
-
-
This compound Treatment:
-
On the same day as DSS administration begins, start the treatment with this compound.
-
Prepare the this compound dosing solution as described in the general oral administration protocol.
-
Administer this compound daily via oral gavage at the desired dose (e.g., 10 or 30 mg/kg).
-
A vehicle control group and a positive control group (e.g., sulfasalazine) should be included.
-
-
Assessment of Colitis:
-
At the end of the treatment period, euthanize the mice.
-
Collect colon tissue for histological analysis and measurement of inflammatory markers.
-
Assess colon length and weight.
-
Analyze tissue homogenates for markers of oxidative stress (e.g., SOD, MDA) and inflammation (e.g., cytokines, inflammasome activation).
-
Safety and Toxicology
While comprehensive toxicology data in rodents is not extensively detailed in the reviewed literature, this compound has been advanced to clinical trials, suggesting an acceptable safety profile in preclinical studies. In a phase 2 clinical trial in Alzheimer's disease patients, gastrointestinal adverse events such as diarrhea and nausea were reported more frequently in the this compound group compared to placebo. A phase Ib study in sickle cell disease patients showed that this compound was generally well-tolerated. Researchers should always perform initial dose-range finding and maximum tolerated dose (MTD) studies to determine the optimal and safe dose for their specific animal model and experimental conditions.
Conclusion
This compound is a valuable research tool for investigating the therapeutic potential of PDE9A inhibition in various disease models. The provided data and protocols offer a starting point for designing in vivo rodent studies. It is recommended to consult the primary literature for more detailed experimental parameters and to optimize the dosage and administration regimen for each specific research application.
References
- 1. The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PDE9 Inhibitor PF-04447943 Attenuates DSS-Induced Colitis by Suppressing Oxidative Stress, Inflammation, and Regulating T-Cell Polarization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Edelinontrine in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and use of Edelinontrine (PF-04447943), a potent and selective inhibitor of phosphodiesterase 9A (PDE9A), in cell culture assays. The information is intended to guide researchers in accurately preparing and utilizing this compound for in vitro studies.
Introduction to this compound
This compound is a small molecule inhibitor of human recombinant PDE9A with high selectivity over other PDE family members.[1][2][3] By inhibiting PDE9A, this compound prevents the degradation of cyclic guanosine monophosphate (cGMP), leading to elevated intracellular cGMP levels.[1] This mechanism makes it a valuable tool for investigating the role of the cGMP signaling pathway in various cellular processes and disease models, including cognitive disorders and heart failure.[4]
Physicochemical and Pharmacokinetic Properties
A summary of key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value |
| Molecular Weight | 395.47 g/mol |
| IC50 (human PDE9A) | 12 nM |
| IC50 (HEK cells, rhesus PDE9A2) | 375 ± 36.9 nM |
| Solubility in DMSO | Soluble |
| Solubility in Aqueous Media | Formulations with co-solvents are required. A combination of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline yields a clear solution of ≥ 2.5 mg/mL (6.32 mM). |
| Storage (Powder) | 3 years at -20°C |
| Storage (Stock Solution) | 2 years at -80°C; 1 year at -20°C. It is recommended to prepare fresh solutions as they can be unstable. |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Calculate the required volume of DMSO to achieve a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock solution from this compound (MW: 395.47 g/mol ), weigh out 0.395 mg of the compound.
-
Add the calculated amount of DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly to ensure the compound is completely dissolved. If precipitation is observed, gentle warming or sonication can be used to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years).
Protocol for a Cell-Based cGMP Assay
This protocol provides a general framework for evaluating the effect of this compound on cGMP levels in a cell-based assay. This example is based on an assay using HEK293 cells expressing PDE9A.
Materials:
-
HEK293 cells stably expressing PDE9A and a cGMP-inducible reporter (or cells for direct cGMP measurement)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
This compound stock solution (10 mM in DMSO)
-
Stimulating agent (e.g., Atrial Natriuretic Peptide - ANP)
-
Assay buffer
-
cGMP detection kit (e.g., ELISA, HTRF)
-
Multi-well cell culture plates (e.g., 96-well)
Procedure:
-
Cell Seeding: Seed the HEK293-PDE9A cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation: Prepare a serial dilution of the this compound stock solution in assay buffer to achieve the desired final concentrations (e.g., ranging from 1 nM to 30 µM). Remember to include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Cell Treatment:
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the diluted this compound or vehicle control to the respective wells.
-
Incubate for 30 minutes at 37°C.
-
-
Stimulation: Add the stimulating agent (e.g., 0.3 µM ANP) to all wells except for the unstimulated control. Incubate for an additional 30 minutes at 37°C.
-
Cell Lysis and cGMP Measurement:
-
Lyse the cells according to the protocol of your chosen cGMP detection kit.
-
Measure the intracellular cGMP levels using the detection kit.
-
-
Data Analysis:
-
Normalize the cGMP levels to a relevant parameter (e.g., protein concentration).
-
Plot the cGMP concentration against the log of the this compound concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
-
Signaling Pathway
This compound's mechanism of action is centered on the cGMP signaling pathway. The diagram below illustrates the canonical pathway and the point of intervention for this compound.
References
Using Edelirontrine to Elucidate cGMP Signaling Pathways: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for utilizing Edelirontrine, a potent and selective phosphodiesterase (PDE) inhibitor, as a tool to investigate the cyclic guanosine monophosphate (cGMP) signaling pathway. Edelirontrine, by preventing the degradation of cGMP, serves as a powerful agent to study the downstream effects of this critical second messenger in various physiological and pathophysiological contexts. These notes are intended to guide researchers in designing and executing experiments to explore the multifaceted roles of cGMP in cellular function.
Introduction to the cGMP Signaling Pathway
The cyclic guanosine monophosphate (cGMP) signaling system is a crucial regulator of numerous physiological processes.[1] Signal transduction through this pathway is initiated by the synthesis of cGMP from guanosine triphosphate (GTP) by guanylyl cyclases (GCs). There are two major forms of GC: soluble GC (sGC), which is activated by nitric oxide (NO), and particulate GC (pGC), which is activated by natriuretic peptides.[2]
Once produced, cGMP exerts its effects through three primary targets: cGMP-dependent protein kinases (PKGs), cGMP-gated cation channels, and cGMP-regulated phosphodiesterases (PDEs).[3][4] The activity of the cGMP pathway is terminated by the action of PDEs, which hydrolyze cGMP to the inactive 5'-GMP.[5] By inhibiting specific PDEs, compounds like Edelirontrine can prolong and amplify cGMP signaling, making them invaluable research tools.
The cGMP pathway is implicated in a wide array of functions, including smooth muscle relaxation, inhibition of platelet aggregation, and neuronal communication. Dysregulation of this pathway has been linked to various cardiovascular disorders, such as heart failure and pulmonary arterial hypertension.
Edelirontrine: A Hypothetical Tool for cGMP Research
For the purpose of this application note, Edelirontrine is presented as a hypothetical, highly selective inhibitor of a specific phosphodiesterase isozyme (e.g., PDE5). Its mechanism of action is to block the catalytic site of the PDE, thereby preventing the breakdown of cGMP. This leads to an accumulation of intracellular cGMP and enhanced activation of its downstream effectors. The selectivity of Edelirontrine for a particular PDE isozyme allows for the targeted investigation of the role of that specific enzyme in cGMP signaling within a given cell type or tissue.
Key Applications of Edelirontrine in cGMP Research
-
Investigating the role of specific PDE isozymes: By comparing the effects of Edelirontrine with other PDE inhibitors of different specificities, researchers can dissect the contribution of individual PDE family members to the regulation of cGMP levels.
-
Elucidating downstream cGMP signaling events: Increased cGMP levels following Edelirontrine treatment can be used to identify and characterize downstream targets of PKG and other cGMP effectors.
-
Studying physiological responses mediated by cGMP: Edelirontrine can be used in both in vitro and in vivo models to study the physiological consequences of enhanced cGMP signaling, such as vasodilation, neurotransmission, and cardiac function.
-
Screening for novel therapeutic agents: Edelirontrine can serve as a reference compound in high-throughput screening assays designed to identify new modulators of the cGMP pathway.
Data Presentation: Effects of PDE Inhibitors on cGMP Signaling
The following tables summarize representative quantitative data on the effects of PDE inhibitors, which can be used as a benchmark for experiments with Edelirontrine.
Table 1: Potency of Various PDE Inhibitors
| Compound | Target PDE | IC₅₀ (nM) |
| Sildenafil | PDE5 | 3.5 |
| Tadalafil | PDE5 | 1.8 |
| Vardenafil | PDE5 | 0.7 |
| Hypothetical Edelirontrine | PDEX | User-determined |
IC₅₀ values are indicative and can vary based on experimental conditions.
Table 2: Effect of PDE5 Inhibition on cGMP Levels in Cultured Cells
| Treatment | cGMP Concentration (pmol/mg protein) | Fold Increase |
| Control (vehicle) | 5.2 ± 0.8 | 1.0 |
| NO Donor (e.g., SNP) | 25.6 ± 3.1 | 4.9 |
| PDE5 Inhibitor (e.g., Sildenafil) | 15.1 ± 2.0 | 2.9 |
| NO Donor + PDE5 Inhibitor | 88.4 ± 9.5 | 17.0 |
Data are representative and will vary depending on the cell type and experimental conditions.
Experimental Protocols
Here, we provide detailed protocols for key experiments to study cGMP signaling using Edelirontrine.
Protocol 1: Measurement of Intracellular cGMP Levels
Objective: To quantify the effect of Edelirontrine on intracellular cGMP concentrations in cultured cells.
Materials:
-
Cultured cells of interest
-
Edelirontrine
-
Nitric Oxide (NO) donor (e.g., Sodium Nitroprusside - SNP)
-
Cell lysis buffer
-
cGMP enzyme immunoassay (EIA) kit
-
Plate reader
Procedure:
-
Seed cells in a multi-well plate and grow to the desired confluency.
-
Pre-treat cells with various concentrations of Edelirontrine or vehicle control for a specified time (e.g., 30 minutes).
-
Stimulate the cells with an NO donor (e.g., 100 µM SNP) for a short period (e.g., 5-10 minutes) to activate sGC.
-
Aspirate the medium and lyse the cells using the provided lysis buffer.
-
Collect the cell lysates and centrifuge to remove cellular debris.
-
Perform the cGMP EIA according to the manufacturer's instructions.
-
Measure the absorbance using a plate reader and calculate the cGMP concentration based on the standard curve.
-
Normalize the cGMP concentration to the total protein content of each sample.
Protocol 2: Western Blot Analysis of VASP Phosphorylation
Objective: To assess the activation of PKG, a downstream effector of cGMP, by measuring the phosphorylation of its substrate, Vasodilator-Stimulated Phosphoprotein (VASP).
Materials:
-
Cultured cells
-
Edelirontrine
-
NO donor (e.g., SNP)
-
Lysis buffer with phosphatase and protease inhibitors
-
Primary antibodies: anti-phospho-VASP (Ser239) and anti-total VASP
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Treat cells with Edelirontrine and/or an NO donor as described in Protocol 1.
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary anti-phospho-VASP antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total VASP antibody to ensure equal loading.
-
Quantify the band intensities and express the results as the ratio of phosphorylated VASP to total VASP.
Mandatory Visualizations
Caption: The cGMP signaling pathway and the inhibitory action of Edelirontrine.
Caption: Experimental workflow for studying the effects of Edelirontrine.
Conclusion
Edelirontrine, as a representative selective PDE inhibitor, is a powerful pharmacological tool for the investigation of cGMP signaling. The protocols and information provided in this document offer a foundation for researchers to explore the intricate roles of cGMP in health and disease. Careful experimental design and data interpretation will be crucial for advancing our understanding of this vital signaling pathway.
References
- 1. The cGMP system: components and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of cGMP Signaling and Phosphodiesterase-5 inhibitors in Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cGMP-dependent protein kinases and cGMP phosphodiesterases in nitric oxide and cGMP action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
Measuring PDE9A Inhibition by Edelinontrine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edelinontrine (formerly PF-04447943) is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A). PDE9A is a cGMP-specific phosphodiesterase that plays a crucial role in regulating cGMP signaling pathways. Inhibition of PDE9A by this compound leads to an elevation of intracellular cGMP levels, which has therapeutic implications for various disorders, including those related to cardiovascular and neurological function. Accurate and reproducible measurement of PDE9A inhibition is critical for the preclinical and clinical development of this compound and other PDE9A inhibitors.
These application notes provide detailed protocols for measuring the inhibitory activity of this compound against PDE9A using two common in vitro methods: a luminescence-based assay and a fluorescence polarization assay. Additionally, a protocol for a cell-based assay to determine the cellular potency of this compound is included.
Data Presentation
Inhibitory Potency of this compound against PDE9A
| Parameter | Species | Enzyme Type | Value | Reference |
| IC50 | Human | Recombinant PDE9A | 12 nM | [1] |
| Ki | Human | Recombinant PDE9A2 | 2.8 ± 0.26 nM | [1] |
| Ki | Rhesus | Recombinant PDE9A2 | 4.5 ± 0.13 nM | [1] |
| Ki | Rat | Recombinant PDE9A2 | 18.1 ± 1.9 nM | [1] |
| Cellular IC50 | Rhesus | PDE9A2 expressed in HEK 293 cells | 375 ± 36.9 nM | [1] |
Signaling Pathway
The following diagram illustrates the canonical cGMP signaling pathway and the mechanism of action of this compound as a PDE9A inhibitor.
Caption: this compound inhibits PDE9A, preventing the breakdown of cGMP.
Experimental Protocols
Protocol 1: In Vitro PDE9A Inhibition Assay using a Luminescence-Based Method (e.g., PDE-Glo™ Assay)
This protocol describes the determination of this compound's IC50 value against purified PDE9A enzyme. The assay measures the amount of cGMP remaining after the enzymatic reaction, which is inversely proportional to the luminescence signal.
Experimental Workflow:
Caption: Workflow for measuring PDE9A inhibition using a luminescence assay.
Materials:
-
Recombinant human PDE9A enzyme
-
This compound
-
cGMP
-
PDE-Glo™ Phosphodiesterase Assay Kit (or similar)
-
DMSO (Dimethyl sulfoxide)
-
Assay Buffer (e.g., Tris-HCl buffer with MgCl2)
-
White, opaque 96-well or 384-well microplates
-
Luminometer
Procedure:
-
This compound Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.
-
Perform serial dilutions of the this compound stock solution in assay buffer to create a range of concentrations for the dose-response curve. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.
-
-
Assay Setup:
-
In a white, opaque microplate, add the following to each well:
-
Assay Buffer
-
Diluted this compound solution (or vehicle control - assay buffer with the same final DMSO concentration)
-
Diluted PDE9A enzyme solution
-
-
Include control wells:
-
100% Activity Control: Enzyme, substrate, and vehicle (no inhibitor).
-
0% Activity Control (Background): Substrate and vehicle (no enzyme).
-
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the cGMP substrate to all wells.
-
Incubate the plate at room temperature for a predetermined time (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Signal Detection:
-
Terminate the enzymatic reaction by adding the PDE-Glo™ Termination Buffer.
-
Add the PDE-Glo™ Detection Solution and incubate as per the manufacturer's instructions.
-
Add the Kinase-Glo® Reagent to generate a luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (0% activity control) from all other readings.
-
Calculate the percentage of inhibition for each this compound concentration relative to the 100% activity control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Protocol 2: In Vitro PDE9A Inhibition Assay using a Fluorescence Polarization (FP) Method
This protocol outlines the use of a fluorescence polarization assay to measure PDE9A inhibition. The assay is based on the change in polarization of a fluorescently labeled cGMP analog upon enzymatic cleavage by PDE9A.
Experimental Workflow:
Caption: Workflow for measuring PDE9A inhibition using fluorescence polarization.
Materials:
-
Recombinant human PDE9A enzyme
-
This compound
-
Fluorescently labeled cGMP substrate (e.g., FAM-cGMP)
-
Assay Buffer (e.g., Tris-HCl buffer with MgCl2)
-
Black, low-binding microplates
-
Fluorescence polarization plate reader
Procedure:
-
Reagent Preparation:
-
Prepare this compound dilutions as described in Protocol 1.
-
Dilute the PDE9A enzyme and the fluorescent cGMP substrate in assay buffer to their optimal working concentrations.
-
-
Assay Setup:
-
In a black, low-binding microplate, add the following to each well:
-
Assay Buffer
-
Diluted this compound solution (or vehicle control)
-
Diluted PDE9A enzyme solution
-
-
Include control wells as described in Protocol 1.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the fluorescent cGMP substrate.
-
Incubate the plate at room temperature for an optimized period, protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for the fluorophore used.
-
-
Data Analysis:
-
The change in millipolarization (mP) units is inversely proportional to PDE9A activity.
-
Calculate the percentage of inhibition for each this compound concentration.
-
Plot the data and determine the IC50 value as described in Protocol 1.
-
Protocol 3: Cell-Based Assay for Determining Cellular Potency of this compound
This protocol describes a method to measure the ability of this compound to inhibit PDE9A within a cellular context, typically in cells overexpressing PDE9A.
Experimental Workflow:
Caption: Workflow for measuring cellular PDE9A inhibition by this compound.
Materials:
-
HEK293 cells (or other suitable cell line) stably expressing human PDE9A
-
Cell culture medium and supplements
-
This compound
-
Atrial Natriuretic Peptide (ANP) or other guanylate cyclase activator
-
Cell lysis buffer
-
cGMP immunoassay kit (e.g., ELISA)
-
Multi-well cell culture plates
Procedure:
-
Cell Culture and Seeding:
-
Culture the PDE9A-expressing cells under standard conditions.
-
Seed the cells into a multi-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Pre-incubate the cells with the compound for a specific time (e.g., 30 minutes).
-
-
Stimulation of cGMP Production:
-
Add a cGMP-stimulating agent, such as ANP, to the wells to induce cGMP synthesis.
-
Incubate for a defined period (e.g., 10-15 minutes).
-
-
Cell Lysis and cGMP Measurement:
-
Terminate the stimulation by removing the medium and lysing the cells with the provided lysis buffer.
-
Measure the intracellular cGMP concentration in the cell lysates using a cGMP immunoassay kit according to the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the percentage of potentiation of the cGMP signal for each this compound concentration relative to the stimulated control (ANP alone).
-
Plot the percentage of potentiation against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the cellular EC50 value, which reflects the cellular IC50 for PDE9A inhibition.
-
Conclusion
The protocols described in these application notes provide robust and reliable methods for measuring the inhibition of PDE9A by this compound. The choice of assay will depend on the specific research question, available resources, and desired throughput. Consistent application of these detailed methodologies will ensure the generation of high-quality, reproducible data essential for the continued investigation and development of this compound and other PDE9A inhibitors.
References
Application Notes and Protocols for Edelinontrine Administration in Preclinical Trials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edelinontrine (formerly PF-04447943) is a potent and highly selective inhibitor of phosphodiesterase 9A (PDE9A). By preventing the degradation of cyclic guanosine monophosphate (cGMP), this compound enhances cGMP signaling, a pathway implicated in various physiological processes, including neuronal function and cardiovascular regulation. These application notes provide detailed protocols for the preclinical administration of this compound via various routes, summarize key pharmacokinetic data, and illustrate its mechanism of action.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Rodents
| Species | Administration Route | Dose (mg/kg) | Tmax (h) | T1/2 (h) | Clearance (mL/min/kg) | Oral Bioavailability (%) | Brain:Plasma Ratio | Reference |
| Rat | Intravenous (i.v.) | 10 | - | 4.9 | 21.7 | - | - | [1] |
| Rat | Oral (p.o.) | 10 | 0.3 | 4.9 | - | 47 | - | [1] |
| Rat | Oral (p.o.) | 1 - 30 | - | - | - | - | 0.13 - 0.33 (at 30 min) | [1] |
| Mouse | Oral (p.o.) | 3, 10, 30 | - | - | - | - | 0.26 - 0.7 | [1] |
Table 2: Effect of this compound on cGMP Levels in Mice
| Dose (mg/kg, p.o.) | Tissue | Basal cGMP (pmol/mL) | Post-dose cGMP (pmol/mL) | Fold Increase | Reference |
| 30 | Cerebrospinal Fluid (CSF) | 3 | 13.3 | 3.5 | [1] |
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of the PDE9A enzyme. This leads to an accumulation of intracellular cGMP, which in turn activates protein kinase G (PKG) and other downstream effectors. This signaling cascade is crucial in modulating cellular functions such as synaptic plasticity and vasodilation.
Experimental Workflow
The following diagram outlines a typical workflow for a preclinical pharmacokinetic study of this compound.
Experimental Protocols
1. This compound Formulation
For in vivo administration, this compound can be formulated as a clear solution. It is crucial to prepare the formulation fresh on the day of the experiment.
Recommended Vehicle Formulations:
-
For Oral (p.o.) and Intraperitoneal (i.p.) Administration:
-
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. Solubility: ≥ 2.5 mg/mL.
-
10% DMSO, 90% (20% SBE-β-CD in Saline). Solubility: ≥ 2.5 mg/mL.
-
10% DMSO, 90% Corn Oil. Solubility: ≥ 2.5 mg/mL.
-
-
For Intravenous (i.v.) Administration: A sterile, aqueous-based vehicle is required. The DMSO concentration should be minimized. The formulation with SBE-β-CD is a suitable starting point, ensuring final sterility by filtration through a 0.22 µm filter.
Preparation Procedure (Example with PEG300/Tween-80):
-
Weigh the required amount of this compound.
-
Add DMSO to dissolve the compound completely, creating a stock solution.
-
Sequentially add PEG300, Tween-80, and finally saline, vortexing thoroughly after each addition to ensure a homogenous solution.
-
If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.
2. Administration Routes
The choice of administration route depends on the specific aims of the preclinical study.
a. Oral Gavage (p.o.)
-
Purpose: To assess oral bioavailability and central nervous system penetration after gastrointestinal absorption.
-
Materials:
-
Appropriately sized gavage needles (e.g., 20-22 gauge for mice).
-
Syringes.
-
Animal scale.
-
-
Protocol (Mice):
-
Weigh the animal to determine the correct dosing volume (typically 5-10 mL/kg).
-
Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the distance to the stomach and mark the needle.
-
Insert the gavage needle into the diastema (gap between incisors and molars) and gently advance it along the roof of the mouth into the esophagus.
-
Administer the this compound formulation slowly and smoothly.
-
Carefully withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress.
-
b. Intravenous Injection (i.v.) - Tail Vein
-
Purpose: To achieve 100% bioavailability and study the pharmacokinetic profile without the influence of absorption.
-
Materials:
-
27-30 gauge needles.
-
1 mL syringes.
-
A warming device (e.g., heat lamp or warming pad) to dilate the tail veins.
-
A restraining device for mice.
-
-
Protocol (Mice):
-
Place the mouse in the restraining device.
-
Warm the tail for a few minutes to make the lateral veins more visible.
-
Clean the tail with an alcohol swab.
-
Insert the needle, bevel up, into one of the lateral tail veins at a shallow angle.
-
Slowly inject the this compound solution. Resistance or the formation of a bleb indicates an unsuccessful injection.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the animal to its cage and monitor.
-
c. Intraperitoneal Injection (i.p.)
-
Purpose: A common parenteral route for systemic administration, offering rapid absorption, though subject to some first-pass metabolism in the liver.
-
Materials:
-
25-27 gauge needles.
-
Syringes.
-
-
Protocol (Mice):
-
Securely restrain the mouse, tilting it slightly head-down to move the abdominal organs away from the injection site.
-
Identify the injection site in the lower right or left abdominal quadrant.
-
Insert the needle at a 30-45 degree angle, ensuring it penetrates the peritoneum without puncturing any organs.
-
Administer the this compound formulation.
-
Withdraw the needle and return the animal to its cage.
-
d. Subcutaneous Injection (s.c.)
-
Purpose: To achieve slower, more sustained absorption compared to i.v. or i.p. routes.
-
Materials:
-
25-27 gauge needles.
-
Syringes.
-
-
Protocol (Mice):
-
Gently lift the loose skin over the dorsal midline (scruff) to form a tent.
-
Insert the needle into the base of the skin tent, parallel to the spine.
-
Inject the this compound formulation into the subcutaneous space.
-
Withdraw the needle and return the animal to its cage.
-
Disclaimer: These protocols are intended for guidance in a research setting. All animal procedures must be approved by the relevant Institutional Animal Care and Use Committee (IACUC) and performed by trained personnel.
References
Application Notes and Protocols for Testing Edelinontrine Efficacy In Vitro
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the in vitro efficacy of Edelinontrine, a potent and selective inhibitor of phosphodiesterase 9A (PDE9A).
Introduction
This compound (PF-04447943) is a small molecule inhibitor of PDE9A, an enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP).[1][2] By inhibiting PDE9A, this compound increases intracellular levels of cGMP, a key second messenger involved in various physiological processes, including cardiovascular function and neuronal signaling. These protocols outline biochemical and cell-based assays to characterize the potency, selectivity, and cellular effects of this compound.
Mechanism of Action
This compound selectively binds to the catalytic site of the PDE9A enzyme, preventing the breakdown of cGMP to 5'-GMP. The resulting accumulation of cGMP leads to the activation of downstream effectors, most notably Protein Kinase G (PKG), which in turn phosphorylates various substrate proteins, mediating a range of cellular responses.
References
Edelinontrine: A Potent and Selective Tool for Investigating PDE9A Function
Application Notes and Protocols for Researchers
Introduction
Edelinontrine, also known as PF-04447943, is a highly potent and selective small-molecule inhibitor of phosphodiesterase 9A (PDE9A).[1][2][3][4] PDE9A is a cGMP-specific phosphodiesterase, an enzyme that plays a crucial role in regulating intracellular levels of cyclic guanosine monophosphate (cGMP).[5] By inhibiting PDE9A, this compound effectively elevates cGMP concentrations, making it an invaluable tool for elucidating the physiological and pathological roles of cGMP signaling pathways. These application notes provide detailed protocols for the use of this compound in various experimental settings to probe the function of PDE9A in neuroscience, cardiovascular research, and other areas of study.
Mechanism of Action
This compound competitively inhibits the catalytic activity of PDE9A, preventing the degradation of cGMP to GMP. This leads to an accumulation of cGMP in cells and tissues where PDE9A is expressed. Notably, PDE9A has a very high affinity for cGMP, suggesting it regulates basal levels of this second messenger. The selectivity of this compound for PDE9A over other PDE families allows researchers to specifically investigate the cGMP-dependent signaling cascades modulated by this particular enzyme.
Applications in Research
This compound is a versatile tool compound with applications in a range of research areas:
-
Neuroscience: PDE9A is highly expressed in the brain, and its inhibition has been shown to enhance synaptic plasticity and cognitive function. This compound can be used to study processes such as learning, memory, and neuronal excitability. It has been investigated for its potential in models of neurodegenerative diseases like Alzheimer's disease.
-
Cardiovascular Disease: PDE9A is also expressed in the heart and vasculature. Inhibition of PDE9A with this compound has been explored as a therapeutic strategy for conditions such as heart failure, where it may help to restore normal cGMP signaling.
-
Sickle Cell Disease: this compound has been investigated in clinical trials for its potential to treat sickle cell disease, suggesting a role for PDE9A in the pathophysiology of this condition.
-
Inflammatory Bowel Disease: Preclinical studies have shown that this compound can attenuate colitis by suppressing oxidative stress and inflammation, indicating a potential role for PDE9A in gut inflammation.
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Potency and Selectivity of this compound (PF-04447943)
| Target | Species | IC50 (nM) | Ki (nM) | Selectivity vs. PDE9A |
| PDE9A | Human | 12 | 2.8 | - |
| Rhesus | - | 4.5 | - | |
| Rat | - | 18 | - | |
| PDE1C | Human | 1394 | - | ~116-fold |
| Other PDEs (1-8, 10, 11) | - | >1000 | - | >83-fold |
Table 2: In Vivo Efficacy of this compound (PF-04447943)
| Model | Species | Dose | Effect |
| Cognitive Performance (Y-maze, social recognition, novel object recognition) | Mouse, Rat | 1-3 mg/kg p.o. | Significant improvement in cognitive performance. |
| cGMP Levels in Cerebrospinal Fluid (CSF) | Rat | 1-30 mg/kg p.o. | Dose-dependent increase in cGMP levels. |
| Synaptic Plasticity (Long-Term Potentiation) | Rat (hippocampal slices) | 100 nM | Facilitation of LTP evoked by a weak tetanic stimulus. |
| Neurite Outgrowth | Rat (cultured hippocampal neurons) | 30-100 nM | Significant increase in neurite outgrowth and synapse formation. |
| DSS-Induced Colitis | Mouse | - | Attenuation of oxidative stress and inflammation. |
Signaling Pathways and Experimental Workflows
cGMP Signaling Pathway and the Role of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PF04447943 — TargetMol Chemicals [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. PDE9 Inhibitor PF-04447943 Attenuates DSS-Induced Colitis by Suppressing Oxidative Stress, Inflammation, and Regulating T-Cell Polarization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Edelinontrine in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edelinontrine (PF-04447943) is a potent and highly selective inhibitor of phosphodiesterase 9A (PDE9A).[1] PDE9A is an enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP), a key second messenger in various physiological processes. By inhibiting PDE9A, this compound increases intracellular levels of cGMP, thereby potentiating the effects of signaling pathways that utilize this messenger, such as the natriuretic peptide system. While preclinical data has primarily focused on its potential as a monotherapy, particularly in cardiovascular diseases like heart failure with preserved ejection fraction (HFpEF)[2], its mechanism of action presents a strong rationale for its use in combination with other therapeutics to achieve synergistic effects.
These application notes provide a comprehensive overview of this compound, its mechanism of action, and existing preclinical data. Furthermore, we propose a hypothetical framework and detailed protocols for investigating this compound in combination with other therapeutics, aiming to guide researchers in designing and executing relevant preclinical studies.
This compound: Mechanism of Action
This compound exerts its pharmacological effect by inhibiting the PDE9A enzyme. This inhibition leads to an accumulation of cGMP in cells where PDE9A is expressed. The primary upstream signaling pathway that generates cGMP involves the activation of guanylate cyclase by nitric oxide (NO) and natriuretic peptides. By preventing the degradation of cGMP, this compound amplifies the downstream signaling cascade, which includes the activation of protein kinase G (PKG) and subsequent phosphorylation of target proteins involved in vasodilation, anti-hypertrophy, and anti-fibrotic effects.
Signaling Pathway of this compound
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo preclinical data for this compound as a monotherapy.
| Parameter | Species/System | Value | Reference |
| IC50 | Human recombinant PDE9A | 12 nM | [1] |
| IC50 | Rhesus PDE9A2 (in HEK cells) | 375 ± 36.9 nM | [1] |
| Ki | Human recombinant PDE9A2 | 2.8 ± 0.26 nM | [1] |
| Ki | Rhesus recombinant PDE9A2 | 4.5 ± 0.13 nM | |
| Ki | Rat recombinant PDE9A2 | 18.1 ± 1.9 nM | |
| Selectivity | Over other PDE family members | >78-fold |
Table 1: In Vitro Potency and Selectivity of this compound
| Species | Dose (p.o.) | Brain to Plasma Ratio | CSF cGMP Increase | Reference |
| Mouse | 3, 10, 30 mg/kg | 0.26 - 0.7 | Dose-dependent | |
| Mouse | 30 mg/kg | Not specified | 3.5-fold (to 13.3 pmol/mL) | |
| ZSF1 Rat | 3 mg/kg/day for 2 weeks | Not specified | Not specified |
Table 2: In Vivo Pharmacokinetics and Pharmacodynamics of this compound
Hypothetical Combination Therapy: this compound and a Natriuretic Peptide Analog
Rationale: Combining this compound with a natriuretic peptide (NP) analog, such as carperitide or nesiritide, could lead to a synergistic increase in intracellular cGMP. The NP analog would stimulate cGMP production via particulate guanylate cyclase, while this compound would inhibit its degradation by PDE9A. This dual approach could lead to a more pronounced and sustained therapeutic effect at lower doses of each agent, potentially reducing dose-related side effects.
Experimental Workflow for In Vitro Synergy Assessment
Experimental Protocols
Protocol 1: In Vitro cGMP Measurement in Primary Cardiomyocytes
Objective: To quantify the effect of this compound, a natriuretic peptide (NP) analog, and their combination on intracellular cGMP levels in primary cardiomyocytes.
Materials:
-
Primary neonatal rat ventricular cardiomyocytes
-
Plating medium (e.g., DMEM with 10% FBS)
-
Assay medium (serum-free DMEM)
-
This compound (PF-04447943)
-
NP analog (e.g., Atrial Natriuretic Peptide - ANP)
-
0.1 M HCl
-
cGMP ELISA kit
-
96-well cell culture plates
Procedure:
-
Isolate and culture primary neonatal rat ventricular cardiomyocytes in 96-well plates until confluent.
-
Replace the plating medium with assay medium and starve the cells for 2-4 hours.
-
Prepare a dose-response matrix of this compound (e.g., 1 nM to 10 µM) and the NP analog (e.g., 0.1 nM to 1 µM). Include wells for each drug alone and in combination. Also, include vehicle control wells.
-
Pre-incubate the cells with this compound or vehicle for 30 minutes at 37°C.
-
Stimulate cGMP formation by adding the NP analog or vehicle and incubate for an additional 15-30 minutes at 37°C.
-
Aspirate the medium and lyse the cells by adding 200 µL of 0.1 M HCl.
-
Incubate the plate at room temperature for 20 minutes with gentle shaking.
-
Centrifuge the plate to pellet cell debris.
-
Collect the supernatant (cell lysate) for cGMP measurement.
-
Follow the manufacturer's instructions for the cGMP ELISA kit to quantify cGMP concentrations in the cell lysates.
-
Normalize cGMP concentrations to the protein content of each well.
-
Analyze the dose-response data to determine synergy, additivity, or antagonism using appropriate software (e.g., CompuSyn for Combination Index calculation).
Protocol 2: In Vivo Efficacy Study in a Hypertensive Animal Model
Objective: To evaluate the synergistic effect of this compound and an NP analog on blood pressure reduction in a hypertensive rat model (e.g., Spontaneously Hypertensive Rat - SHR).
Materials:
-
Spontaneously Hypertensive Rats (SHR), age-matched
-
This compound
-
NP analog
-
Vehicle control (e.g., Saline with appropriate solubilizing agents)
-
Telemetry system for continuous blood pressure monitoring or tail-cuff plethysmography equipment
-
Oral gavage needles
-
Subcutaneous injection needles
Procedure:
-
Acclimate the SHR to the housing and blood pressure measurement procedures.
-
Implant telemetry transmitters for continuous blood pressure monitoring, if applicable, and allow for recovery.
-
Establish a stable baseline blood pressure reading for each animal over several days.
-
Randomize animals into the following treatment groups (n=8-10 per group):
-
Group 1: Vehicle control
-
Group 2: this compound alone (e.g., 10 mg/kg, p.o.)
-
Group 3: NP analog alone (dose to be determined based on literature, e.g., via subcutaneous infusion)
-
Group 4: this compound + NP analog
-
-
Administer the treatments as a single dose or over a chronic period (e.g., daily for 2 weeks).
-
Monitor mean arterial pressure (MAP), systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate continuously via telemetry or at specified time points using the tail-cuff method.
-
At the end of the study, collect blood samples for pharmacokinetic analysis and tissue samples (e.g., heart, aorta) for pharmacodynamic marker analysis (e.g., cGMP levels, gene expression of hypertrophy markers).
-
Statistically analyze the blood pressure data to compare the effects of the combination therapy to the monotherapies and vehicle control. A two-way ANOVA followed by a post-hoc test can be used to assess for interaction effects.
Conclusion
This compound's mechanism as a selective PDE9A inhibitor makes it a promising candidate for combination therapies, particularly with agents that stimulate cGMP production. The provided hypothetical framework and detailed protocols offer a starting point for researchers to explore these potential synergies. Such investigations are crucial for unlocking the full therapeutic potential of this compound and developing novel, more effective treatment strategies for cardiovascular and other diseases. It is imperative that any proposed combination therapy undergoes rigorous preclinical testing to establish its safety and efficacy profile before consideration for clinical development.
References
Troubleshooting & Optimization
Edelinontrine solubility issues and solutions
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility of edelinontrine and to offer solutions for common challenges encountered during its experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound?
A1: this compound is readily soluble in Dimethyl Sulfoxide (DMSO).[1][2] Quantitative data from suppliers indicates a solubility of ≥ 54.6 mg/mL (138.07 mM) in DMSO.[1] For in vivo studies, specific solvent mixtures have been suggested to achieve a clear solution at concentrations of ≥ 2.5 mg/mL.[1]
Q2: I am observing precipitation of this compound when preparing my stock solution. What should I do?
A2: If you observe precipitation, gentle heating and/or sonication can be used to help dissolve the compound.[1] It is also crucial to use freshly opened, anhydrous DMSO, as hygroscopic DMSO can significantly impact the solubility of the product.
Q3: Can I dissolve this compound directly in aqueous buffers like PBS?
A3: While specific data on the aqueous solubility of this compound is limited in the provided search results, its high solubility in an organic solvent like DMSO suggests that it is likely a poorly water-soluble compound. Direct dissolution in aqueous buffers will likely result in very low concentrations or precipitation. It is recommended to first prepare a concentrated stock solution in DMSO and then dilute it into your aqueous experimental medium.
Q4: What are some general strategies to improve the solubility of poorly water-soluble compounds like this compound for in vitro or in vivo experiments?
A4: Several techniques can be employed to enhance the solubility of poorly water-soluble drugs. These can be broadly categorized into physical and chemical modifications.
-
Physical Modifications: These include particle size reduction (micronization and nanosuspension), modification of the crystal habit (polymorphs, amorphous forms), and drug dispersion in carriers (solid dispersions).
-
Chemical Modifications: These involve pH adjustment, use of buffers, complexation (e.g., with cyclodextrins), and salt formation.
-
Use of Co-solvents and Surfactants: Co-solvents, which are water-miscible solvents, can increase the solubility of lipophilic compounds. Surfactants can also be used to improve solubility.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in DMSO stock solution upon storage. | The DMSO may have absorbed moisture, reducing its solvating power. The storage temperature may be too low. | Use fresh, anhydrous DMSO. Store stock solutions at the recommended temperature, and if precipitation occurs upon thawing, gently warm and sonicate the solution before use. |
| Precipitation when diluting DMSO stock into aqueous media. | The concentration of this compound in the final aqueous solution exceeds its solubility limit. | Decrease the final concentration of this compound. Increase the percentage of DMSO in the final solution (be mindful of its potential effects on your experimental system). Consider using a formulation with co-solvents or surfactants. |
| Inconsistent experimental results. | Poor solubility and precipitation leading to variations in the actual concentration of the compound in the assay. | Ensure complete dissolution of this compound in the stock solution before each use. Visually inspect for any precipitation after dilution into the final experimental medium. Consider filtering the final solution if minor precipitation is suspected, though this may alter the final concentration. |
| Difficulty achieving desired concentration for in vivo studies. | The vehicle used is not optimal for this compound's solubility. | Utilize suggested in vivo formulations, such as those containing DMSO, PEG300, Tween-80, and saline, or SBE-β-CD in saline. These have been shown to yield clear solutions at ≥ 2.5 mg/mL. |
Quantitative Solubility Data
| Solvent/Vehicle | Concentration | Observation | Source |
| DMSO | ≥ 54.6 mg/mL (138.07 mM) | Soluble, saturation unknown | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.32 mM) | Clear solution | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.32 mM) | Clear solution | |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.32 mM) | Clear solution |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the powder is completely dissolved.
-
If precipitation is observed, gently warm the tube (e.g., in a 37°C water bath) and/or sonicate for 5-10 minutes until the solution is clear.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: General Workflow for Solubility Enhancement Screening
A systematic approach to improving the solubility of a compound like this compound for a specific application.
Caption: Workflow for solubility enhancement screening.
Signaling Pathway
This compound is a potent inhibitor of phosphodiesterase 9A (PDE9A). PDE9A is an enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP). By inhibiting PDE9A, this compound prevents the breakdown of cGMP, leading to its accumulation within the cell. This increase in cGMP levels can then modulate downstream signaling pathways.
Caption: this compound's mechanism of action via PDE9A inhibition.
References
Edelinontrine Technical Support Center: Investigating Potential Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating potential off-target effects of Edelinontrine (PF-04447943). This compound is a potent and highly selective inhibitor of phosphodiesterase 9A (PDE9A).[1][2] While extensive screening has demonstrated a favorable selectivity profile, it is crucial for researchers to remain vigilant for unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity profile of this compound?
A1: this compound is a potent inhibitor of human recombinant PDE9A with an IC50 of 12 nM.[1][2] It exhibits over 78-fold selectivity for PDE9A compared to other PDE family members.[1] In a broad screening panel of approximately 60 other receptors and enzymes, no other significant activity was identified.
Q2: What are the specific IC50 and Ki values for this compound against various phosphodiesterases?
A2: The inhibitory activity of this compound against a range of human PDE enzymes is summarized in the table below. This data highlights the high selectivity for PDE9A.
| Target | IC50 (nM) | Ki (nM) |
| PDE9A | 12 | 2.8 ± 0.26 |
| PDE1 | >1000 | 8600 ± 2121 |
| PDE2A3 | >1000 | >99,000 |
| PDE3A | >1000 | >50,000 |
| PDE4A | >1000 | >29,000 |
| PDE5A | >1000 | 14,980 ± 5025 |
| PDE6C | >1000 | 5324 ± 2612 |
| PDE7A2 | >1000 | >75,000 |
| PDE8A | >1000 | >50,000 |
| PDE10 | >1000 | >51,250 ± 20,056 |
| PDE11 | >1000 | >80,000 |
Data sourced from MedChemExpress.
Q3: My experimental results suggest a potential off-target effect. What should I do?
A3: If you observe an unexpected phenotype in your experiments, it is important to systematically investigate the possibility of off-target effects. The troubleshooting guide below outlines a recommended workflow for this investigation.
Troubleshooting Guide: Investigating Unexpected Experimental Outcomes
This guide provides a structured approach to determining if an observed experimental result is a consequence of this compound's on-target (PDE9A inhibition) or potential off-target activity.
Figure 1. A workflow for troubleshooting unexpected experimental outcomes with this compound.
Experimental Protocols
Protocol 1: PDE9A Inhibition Assay (Cell-Free)
This protocol outlines a general method for assessing the direct inhibitory activity of a compound against recombinant PDE9A.
-
Reagents: Recombinant human PDE9A enzyme, [3H]-cGMP, 5'-nucleotidase, scintillation fluid, and test compound (this compound).
-
Procedure: a. Prepare a reaction mixture containing assay buffer, [3H]-cGMP, and the test compound at various concentrations. b. Initiate the reaction by adding the recombinant PDE9A enzyme. c. Incubate at 37°C for a specified time. d. Stop the reaction by adding 5'-nucleotidase. e. Incubate to allow the conversion of [3H]-AMP to [3H]-adenosine. f. Separate the [3H]-adenosine from the unreacted [3H]-cGMP using ion-exchange chromatography. g. Quantify the amount of [3H]-adenosine using a scintillation counter.
-
Data Analysis: Calculate the percentage of PDE9A inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cellular cGMP Measurement Assay
This protocol describes a method to measure the effect of this compound on cGMP levels in a cellular context.
-
Cell Culture: Culture HEK293 cells stably expressing rhesus PDE9A2 and human NPR1.
-
Compound Treatment: a. Plate the cells at a density of 10,000 cells/well. b. Pre-incubate the cells with varying concentrations of this compound (e.g., 1.5 nM to 30 µM) for 30 minutes at 37°C.
-
cGMP Stimulation: a. Stimulate cGMP production by adding 0.3 µM Atrial Natriuretic Peptide (ANP) to the wells. b. Incubate for an additional 30 minutes at 37°C.
-
Cell Lysis and cGMP Quantification: a. Lyse the cells using a suitable lysis buffer. b. Measure the intracellular cGMP concentration using a commercially available cGMP immunoassay kit.
-
Data Analysis: Determine the IC50 value of this compound for the inhibition of ANP-stimulated cGMP degradation.
Signaling Pathway
This compound's primary mechanism of action is the inhibition of PDE9A, which leads to an increase in intracellular cyclic guanosine monophosphate (cGMP). This pathway is crucial in various physiological processes, including neuronal signaling and cardiovascular function.
Figure 2. this compound's mechanism of action via inhibition of the PDE9A/cGMP signaling pathway.
References
Technical Support Center: Optimizing Edelinontrine Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Edelinontrine in in vitro experiments.
Frequently Asked Questions (FAQs)
Compound Handling and Preparation
Q1: How should I dissolve and store this compound?
A: this compound is typically soluble in organic solvents like DMSO. For in vitro experiments, it is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, ensure the final DMSO concentration in the cell culture medium is low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q2: What is the stability of this compound in cell culture media?
A: The stability of this compound in cell culture media can be influenced by factors such as pH, temperature, and the presence of serum. It is advisable to prepare fresh working solutions for each experiment. To assess stability under specific experimental conditions, you can incubate this compound in the media for the duration of your experiment and then measure its concentration using an appropriate analytical method like LC-MS.
Concentration and Experimental Design
Q3: What is a good starting concentration range for this compound in my cell line?
A: The optimal concentration of this compound is cell-type dependent. A good starting point is to perform a dose-response experiment. Based on published data, the IC50 of this compound for recombinant human PDE9A is 12 nM.[1] In a whole-cell assay using HEK cells expressing rhesus PDE9A2, the IC50 for inhibiting ANP-stimulated cGMP was 375 nM.[1] Therefore, a sensible starting range for a dose-response experiment would be from 1 nM to 10 µM.
Q4: How long should I incubate my cells with this compound?
A: The incubation time will depend on the specific biological question you are addressing. For signaling pathway studies, a shorter incubation time (e.g., 30 minutes to a few hours) may be sufficient to observe changes in cGMP levels. For experiments assessing long-term effects like cell viability or gene expression, longer incubation times (e.g., 24, 48, or 72 hours) are typically required.
Troubleshooting Guides
Problem: Low or No Observed Efficacy
| Potential Cause | Recommended Action |
| Suboptimal Concentration | Perform a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 100 µM) to determine the optimal effective concentration for your specific cell line and assay. |
| Compound Instability/Degradation | Prepare fresh working solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Confirm the integrity of your compound stock if it has been stored for an extended period. |
| Low PDE9A Expression in Cell Line | Verify the expression level of PDE9A in your cell line of interest using techniques like Western blot or qPCR. Consider using a cell line with known high PDE9A expression or an overexpression system. |
| Assay Sensitivity | Ensure your assay is sensitive enough to detect the expected biological response. For cGMP measurement, use a highly sensitive assay kit (e.g., ELISA, TR-FRET). |
Problem: High Cell Death (Cytotoxicity)
| Potential Cause | Recommended Action |
| Concentration Too High | Perform a cytotoxicity assay (e.g., MTT, LDH release, or a fluorescence-based assay) to determine the cytotoxic concentration of this compound in your cell line. Use concentrations below the cytotoxic threshold for your efficacy experiments. |
| Solvent Toxicity | Ensure the final concentration of the vehicle (e.g., DMSO) in your cell culture medium is non-toxic (typically <0.5%). Run a vehicle-only control to assess solvent-induced cytotoxicity. |
| Off-Target Effects | At high concentrations, the risk of off-target effects increases. If cytotoxicity is observed at concentrations close to the effective dose, consider investigating potential off-target liabilities. |
Problem: Inconsistent or High Variability in Results
| Potential Cause | Recommended Action |
| Inconsistent Cell Seeding | Ensure a uniform cell density across all wells of your assay plate. Variations in cell number can lead to significant differences in results. |
| Compound Precipitation | Visually inspect your working solutions and the media in your assay plates for any signs of precipitation. If solubility is an issue, consider using a different solvent or formulation. |
| Assay Technique Variability | Standardize all steps of your experimental protocol, including incubation times, reagent addition, and plate reading, to minimize technical variability. |
Data Presentation
Table 1: In Vitro Potency of this compound
| Target/System | Assay Type | IC50 / Ki |
| Human Recombinant PDE9A | Biochemical Assay | 12 nM (IC50) |
| Rhesus PDE9A2 in HEK cells | Whole-Cell cGMP Assay | 375 nM (IC50) |
| Human Recombinant PDE9A | Biochemical Assay | 2.8 nM (Ki) |
| Rhesus Recombinant PDE9A | Biochemical Assay | 4.5 nM (Ki) |
| Rat Recombinant PDE9A | Biochemical Assay | 18.1 nM (Ki) |
Data compiled from publicly available sources.[1]
Table 2: Selectivity Profile of this compound
| PDE Isoform | Ki (nM) | Selectivity (fold vs. PDE9A) |
| PDE1 | 8600 | > 3000 |
| PDE2A3 | >99,000 | > 35,000 |
| PDE3A | >50,000 | > 17,000 |
| PDE4A | >29,000 | > 10,000 |
| PDE5A | 14,980 | > 5,300 |
| PDE6C | 5324 | > 1,800 |
| PDE7A2 | >75,000 | > 26,000 |
| PDE8A | >50,000 | > 17,000 |
| PDE10 | >51,250 | > 18,000 |
| PDE11 | >80,000 | > 28,000 |
Data represents the inhibitor constant (Ki) and demonstrates high selectivity for PDE9A.[1]
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a cGMP Assay
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will result in 70-80% confluency on the day of the assay.
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable vehicle (e.g., DMSO) and then dilute further in cell culture medium to the desired final concentrations. A 10-point dose-response curve is recommended.
-
Pre-incubation: Remove the culture medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle-only control. Incubate for 30 minutes at 37°C.
-
Stimulation: Add a known stimulator of guanylate cyclase, such as Atrial Natriuretic Peptide (ANP), to all wells to induce cGMP production.
-
Lysis and cGMP Measurement: After a short incubation with the stimulator (e.g., 10-15 minutes), lyse the cells and measure the intracellular cGMP concentration using a commercially available cGMP assay kit (e.g., ELISA or TR-FRET) according to the manufacturer's instructions.
-
Data Analysis: Plot the cGMP concentration against the logarithm of the this compound concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.
Protocol 2: Assessing Cytotoxicity using a Resazurin-based Assay
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Resazurin Addition: Add resazurin solution to each well and incubate for 1-4 hours at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (typically ~560 nm Ex / ~590 nm Em).
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the this compound concentration to determine the CC50 (50% cytotoxic concentration).
Mandatory Visualization
Caption: this compound inhibits PDE9A, increasing cGMP levels.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for this compound experiments.
References
Troubleshooting Edelinontrine stability in solution
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for handling Edelinontrine in a laboratory setting. The following troubleshooting guides and frequently asked questions (FAQs) address common issues related to the stability of this compound in solution.
Troubleshooting Guide
This section provides solutions to specific problems that may be encountered during experiments involving this compound.
Q1: My this compound solution, which was initially clear, now shows signs of precipitation. What could be the cause and how can I resolve it?
A: Precipitation of this compound from a solution can be attributed to several factors. The primary reasons include improper solvent selection, temperature fluctuations, or changes in pH. It is crucial to address this to ensure accurate experimental concentrations.
-
Solvent Choice : this compound is readily soluble in DMSO.[1][2] For aqueous buffers, solubility can be limited. If precipitation occurs in a complex buffer, consider if any components are causing the compound to "salt out."
-
Temperature : A decrease in temperature can lower the solubility of a compound. If you have stored your solution at a colder temperature (e.g., 4°C), allow it to fully equilibrate to room temperature. Gentle warming and sonication can also help redissolve the compound.[1]
-
Solution Age : Some sources indicate that this compound solutions can be unstable.[3] It is highly recommended to prepare fresh solutions for your experiments to avoid issues arising from degradation or precipitation over time.
Below is a workflow to diagnose and address precipitation issues.
Q2: I am observing a progressive loss of compound activity in my cell-based or enzymatic assays. Is this related to stability?
A: A decline in potency is a strong indicator of compound degradation. This compound solutions are known to be unstable, and it is best practice to prepare them fresh for each experiment.[3] If you are using a stock solution, its stability is dependent on storage conditions.
Key factors that can lead to degradation include:
-
Hydrolysis : The presence of water can lead to the cleavage of chemical bonds. Using anhydrous solvents is critical.
-
Oxidation : Exposure to oxygen can degrade sensitive functional groups within the molecule.
-
Photodegradation : Exposure to light, especially UV, can provide the energy for chemical degradation. Always store solutions in amber vials or protected from light.
-
Freeze-Thaw Cycles : Repeatedly freezing and thawing a stock solution can introduce moisture and accelerate degradation. It is recommended to aliquot stock solutions into single-use volumes.
To investigate the loss of activity, a forced degradation study can be performed to understand the conditions under which this compound is least stable.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents and solubility limits for this compound?
A: The choice of solvent is critical for preparing stable and effective this compound solutions. DMSO is the most common solvent for preparing high-concentration stock solutions.
| Solvent System | Solubility | Notes |
| In Vitro | ||
| DMSO | ≥ 54.6 mg/mL (138.07 mM) | Use newly opened, anhydrous DMSO as hygroscopic DMSO can impact solubility. |
| In Vivo Formulations | ||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.32 mM) | Results in a clear solution. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.32 mM) | Results in a clear solution. |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.32 mM) | Results in a clear solution. |
Q2: How should I store this compound to ensure maximum stability?
A: Proper storage is essential to maintain the integrity of this compound. Different conditions are recommended for the solid compound versus solutions.
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | >2 years | Recommended for long-term storage. Keep dry and protected from light. |
| 0 - 4°C | Days to weeks | Suitable for short-term storage. | |
| Stock Solution (in DMSO) | -80°C | Up to 2 years | Use within 2 years when stored at -80°C. |
| -20°C | Up to 1 year | Use within 1 year when stored at -20°C. |
Important : As a general best practice, always prepare fresh working solutions from a frozen stock on the day of the experiment. Avoid multiple freeze-thaw cycles by creating single-use aliquots of the stock solution.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound solid powder (MW: 395.47 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or amber vials
-
Calibrated analytical balance
-
Vortex mixer
Methodology:
-
Pre-weighing Preparation : Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of atmospheric moisture.
-
Weighing : Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.95 mg of this compound.
-
Dissolution : Add the appropriate volume of anhydrous DMSO to the powder. For the example above, add 1 mL of DMSO.
-
Mixing : Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Storage : For long-term storage, create single-use aliquots of the stock solution in amber-colored vials to protect from light and store at -80°C.
Protocol 2: Forced Degradation Study for this compound
A forced degradation study is used to identify potential degradation pathways and assess the intrinsic stability of a compound under various stress conditions. This helps in developing stability-indicating analytical methods. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
Materials:
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent like acetonitrile or DMSO)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade water
-
Temperature-controlled oven, water bath, and photostability chamber
-
Validated HPLC method for this compound quantification
Methodology:
-
Preparation of Samples : For each condition, prepare a sample by diluting the this compound stock to a final concentration of approximately 100 µg/mL. Prepare a control sample diluted with only water and store it at room temperature, protected from light.
-
Acid Hydrolysis : Add an equal volume of 0.1 M HCl to the sample solution. Incubate at 60°C for 24 hours. After incubation, cool the sample and neutralize it with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis : Add an equal volume of 0.1 M NaOH to the sample solution. Incubate at 60°C for 24 hours. After incubation, cool the sample and neutralize it with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation : Add an equal volume of 3% H₂O₂ to the sample solution. Keep the sample at room temperature for 24 hours.
-
Thermal Degradation : Place the sample in a temperature-controlled oven at 80°C for 24 hours.
-
Photolytic Degradation : Expose the sample to a UV light source (e.g., 254 nm) for 24 hours in a photostability chamber. A parallel sample wrapped in aluminum foil should be kept alongside as a dark control.
-
Analysis : Analyze all stressed samples and the control sample using a validated, stability-indicating HPLC method. Compare the chromatograms to identify degradation products and quantify the loss of this compound.
Mechanism of Action
This compound is a potent and selective inhibitor of the enzyme Phosphodiesterase 9A (PDE9A). PDE9A's primary role is to degrade cyclic guanosine monophosphate (cGMP), a key second messenger in various cellular signaling pathways. By inhibiting PDE9A, this compound prevents the breakdown of cGMP, leading to its accumulation and enhanced downstream signaling. This is particularly relevant in pathways where cGMP is produced by soluble guanylate cyclase (sGC) in response to nitric oxide (NO).
References
Technical Support Center: Edelinontrine (PF-04447943) Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Edelinontrine (PF-04447943), a potent and selective phosphodiesterase 9A (PDE9A) inhibitor.
Troubleshooting Guides & FAQs
This section addresses specific issues that users might encounter during their experiments with this compound, focusing on potential confounding variables.
Question 1: We are observing high variability in our cGMP measurements in response to this compound treatment in our cell-based assays. What could be the cause?
Answer: High variability in cGMP levels can be attributed to several factors. Firstly, ensure consistent cell culture conditions, as factors like cell density, passage number, and serum concentration can influence cGMP signaling. Secondly, the timing of this compound treatment and cell lysis is critical. Inconsistent incubation times can lead to variable results. Finally, consider the potential for crosstalk with other signaling pathways. While this compound is highly selective for PDE9A, other phosphodiesterases can also regulate cGMP levels.[1] The activity of these other PDEs might vary depending on the specific cell type and experimental conditions.
Question 2: In our animal models of cognitive impairment, the therapeutic effect of this compound is not as pronounced as reported in some preclinical studies. What are the potential confounding variables?
Answer: Several factors could be influencing the in vivo efficacy of this compound in your cognitive models.
-
Animal Strain and Age: Different rodent strains can exhibit varying baseline cognitive performance and drug metabolism, which can impact the observed therapeutic window. The age of the animals is also a critical factor, as the underlying pathology and cGMP signaling may change with age.
-
Diet and Housing Conditions: The diet can influence drug absorption and metabolism. Stress from housing conditions can also impact cognitive performance and introduce variability.
-
Co-morbidities: The presence of other health conditions in the animal model, even if subclinical, can act as a confounding variable.
-
Drug Administration: Ensure accurate and consistent dosing. The route and timing of administration should be strictly controlled.
Preclinical studies have demonstrated that this compound can improve synaptic plasticity and cognitive performance in various rodent models.[2][3] However, the specific model and experimental design are crucial for observing these effects.
Question 3: Are there any known drug-drug interactions with this compound that we should be aware of when designing our clinical trial?
Answer: While specific drug-drug interaction studies for this compound are not extensively published, we can infer potential interactions based on its mechanism and available clinical trial data.
-
Co-administration with other PDE inhibitors: Concomitant use of other PDE inhibitors, especially those that also influence cGMP levels (like PDE5 inhibitors), could lead to synergistic or antagonistic effects and should be carefully considered.
-
Drugs affecting cGMP signaling: Medications that modulate the nitric oxide (NO) pathway or natriuretic peptide signaling could potentially interact with this compound's effects on cGMP.
-
Cytochrome P450 (CYP) enzyme inhibitors or inducers: As with most small molecule drugs, the potential for metabolism by CYP enzymes exists. Co-administration with strong inhibitors or inducers of relevant CYP isozymes could alter the pharmacokinetic profile of this compound.
In a Phase 2 clinical trial in Alzheimer's disease, concomitant use of acetylcholinesterase inhibitors or memantine was an exclusion criterion, suggesting a potential for interaction or confounding effects.[3][4] Conversely, a Phase 1b study in sickle cell disease evaluated this compound with and without co-administration of hydroxyurea, indicating a need to understand its effects in combination with other therapies for the target indication.
Question 4: We are planning a study on the effects of this compound in a heart failure model. What are some key confounding variables to consider?
Answer: In the context of heart failure, several factors can confound the effects of this compound.
-
Etiology of Heart Failure: The underlying cause of heart failure (e.g., ischemic, hypertensive) can influence the response to a PDE9A inhibitor.
-
Baseline Cardiac Function: The severity of cardiac dysfunction at the start of the study will be a major determinant of the observed treatment effect.
-
Concomitant Medications: Standard heart failure therapies (e.g., beta-blockers, ACE inhibitors) can have their own effects on cardiac remodeling and function, potentially masking or interacting with the effects of this compound.
-
Animal Model: The choice of animal model is critical. Different models (e.g., transverse aortic constriction, myocardial infarction) recapitulate different aspects of human heart failure.
Preclinical studies suggest that PDE9A is upregulated in cardiac hypertrophy and failure, and its inhibition can protect against pathological remodeling.
Quantitative Data Summary
The following table summarizes key quantitative data from a Phase 2 clinical trial of this compound in patients with mild to moderate Alzheimer's disease.
| Parameter | This compound (25 mg q12h) (n=91) | Placebo (n=100) | Treatment Difference (90% CI) |
| Change from Baseline in ADAS-cog at Week 12 (Mean, SE) | -1.91 (0.54) | -1.60 (0.50) | -0.31 (-1.52, 0.90) |
| Change from Baseline in NPI at Week 12 (Mean, SE) | -2.86 (0.72) | -2.70 (0.67) | -0.16 (-1.78, 1.48) |
| Discontinuation due to Adverse Events (%) | 6.6% | 2% | N/A |
| Diarrhea Incidence (%) | 5.5% | 3% | N/A |
| Nausea Incidence (%) | 5.5% | 1% | N/A |
| Data from a Phase 2 multicenter, double-blind, placebo-controlled trial in mild to moderate probable Alzheimer's disease. |
Experimental Protocols
Key Experiment: Assessment of this compound Efficacy in a Preclinical Model of Cognitive Impairment
This protocol provides a general framework for evaluating the pro-cognitive effects of this compound in a rodent model.
1. Animal Model:
-
Select an appropriate rodent model of cognitive impairment (e.g., aged rats, transgenic mouse model of Alzheimer's disease like Tg2576).
-
House animals in a controlled environment with a regular light-dark cycle and ad libitum access to food and water.
2. Drug Preparation and Administration:
-
Prepare this compound (PF-04447943) in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
Administer the drug or vehicle via the desired route (e.g., oral gavage) at a predetermined time before behavioral testing. Doses used in preclinical studies have ranged from 1 to 30 mg/kg.
3. Behavioral Testing:
-
Select a cognitive task relevant to the model and the intended therapeutic effect (e.g., Morris water maze for spatial memory, novel object recognition for recognition memory).
-
Habituate the animals to the testing apparatus before the start of the experiment.
-
Conduct the behavioral testing according to a standardized protocol, ensuring that the experimenter is blinded to the treatment groups.
4. Data Analysis:
-
Record and analyze the relevant behavioral parameters (e.g., escape latency in the Morris water maze, discrimination index in the novel object recognition test).
-
Use appropriate statistical methods to compare the performance of the this compound-treated group with the vehicle-treated control group.
Visualizations
This compound Signaling Pathway
Caption: Signaling pathway of this compound (PF-04447943).
Workflow for Identifying Confounding Variables
Caption: Logical workflow for managing confounding variables.
References
- 1. mdpi.com [mdpi.com]
- 2. PF‐04447943, a Phosphodiesterase 9A Inhibitor, in Stable Sickle Cell Disease Patients: A Phase Ib Randomized, Placebo‐Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A multicenter, double-blind, placebo-controlled trial of the PDE9A inhibitor, PF-04447943, in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
Technical Support Center: Improving the Oral Bioavailability of Edelinontrine
For Research Use Only. Not for human or veterinary use.
This technical support center provides guidance to researchers, scientists, and drug development professionals on strategies to overcome bioavailability challenges associated with Edelinontrine (PF-04447943), a potent and selective phosphodiesterase 9A (PDE9A) inhibitor.[1][2][3] Pharmacokinetic studies in rats have shown an oral bioavailability of approximately 47%, indicating that while absorption occurs, there is significant room for improvement to enhance its therapeutic potential.[1]
The primary challenge for a molecule like this compound, which is soluble in DMSO but has poor aqueous solubility, is often its dissolution rate in the gastrointestinal tract.[3] This guide will focus on formulation strategies and in vitro/in vivo assays to address this limitation.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for this compound's incomplete oral bioavailability?
A1: While multiple factors can limit bioavailability, this compound's poor aqueous solubility is a significant contributor. As a BCS Class II candidate (high permeability, low solubility), its absorption is rate-limited by how quickly it can dissolve in the gastrointestinal fluids. Incomplete dissolution leads to a fraction of the drug passing through the GI tract unabsorbed.
Q2: What are the main formulation strategies to consider for improving this compound's bioavailability?
A2: Key strategies focus on enhancing its solubility and dissolution rate. These include:
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, which can improve the dissolution rate.
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous (non-crystalline) state can significantly increase its apparent solubility and dissolution.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or lipid nanoparticles can help solubilize the drug in the GI tract and facilitate its absorption.
-
Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the drug molecule.
Q3: Which in vitro assays are most relevant for screening improved formulations of this compound?
A3: A tiered approach is recommended. Start with simple, rapid screening assays and progress to more complex, biorelevant models.
-
Kinetic Solubility Assays: To confirm that the formulation strategy improves the extent and rate of solubilization.
-
In Vitro Dissolution Testing: Using USP apparatus (e.g., USP II paddle) with biorelevant media (e.g., FaSSIF, FeSSIF) to simulate conditions in the fasted and fed stomach and intestine.
-
Permeability Assays: A Caco-2 permeability assay can be used to confirm that the formulation does not negatively impact this compound's inherent high permeability.
Q4: When should I move from in vitro testing to in vivo pharmacokinetic studies?
A4: In vivo studies should be initiated once you have identified one or more prototype formulations that demonstrate a significant and consistent improvement in dissolution rate and/or apparent solubility compared to the unformulated active pharmaceutical ingredient (API) in biorelevant in vitro models.
Troubleshooting Guides
Issue 1: High variability in in vitro dissolution results.
| Potential Cause | Troubleshooting Step |
| Inadequate De-gassing of Media | Ensure dissolution media is properly de-gassed according to USP standards to prevent bubble formation on the dosage form or particle surfaces. |
| Poor Wetting of API | Incorporate a low percentage of a surfactant (e.g., 0.1% SDS) into the dissolution medium to improve wetting, especially for micronized or crystalline API. |
| Coning of Undissolved Powder | Increase the paddle speed (e.g., from 50 to 75 RPM) to improve hydrodynamic mixing at the bottom of the vessel. Ensure the vessel and paddle are correctly centered. |
| Precipitation of Supersaturated Drug | For enabling formulations like ASDs, include a precipitation inhibitor in the formulation or dissolution media to maintain a supersaturated state. |
Issue 2: Improved in vitro dissolution does not translate to improved in vivo bioavailability.
| Potential Cause | Troubleshooting Step |
| In Vivo Precipitation | The drug may be precipitating in the GI tract after release from the formulation. Consider reformulating with a precipitation inhibitor (e.g., HPMC, PVP). |
| First-Pass Metabolism | This compound may be subject to significant first-pass metabolism in the gut wall or liver. Conduct an in vitro liver microsomal stability assay to assess this. |
| GI Tract Instability | The compound may be unstable at the pH of different segments of the GI tract. Evaluate the pH-stability profile of this compound. |
| Food Effects | The presence of food can significantly alter drug absorption. Compare PK parameters in both fasted and fed animal models to understand the food effect. |
Experimental Protocols & Data
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
-
Polymer Selection: Select a suitable polymer (e.g., PVP K30, HPMC-AS, Soluplus®).
-
Solvent System: Identify a common solvent in which both this compound and the polymer are fully soluble (e.g., methanol/dichloromethane co-solvent).
-
Preparation:
-
Dissolve this compound (e.g., 100 mg) and the polymer (e.g., 200 mg, for a 1:2 drug-to-polymer ratio) in the minimum required volume of the solvent system.
-
Ensure a clear solution is formed. If not, sonicate or gently warm the mixture.
-
-
Evaporation:
-
Pour the solution into a petri dish to create a thin film.
-
Evaporate the solvent under vacuum at a controlled temperature (e.g., 40°C) for 12-24 hours until a solid film is formed.
-
-
Post-Processing:
-
Scrape the solid film and gently mill it into a fine powder using a mortar and pestle.
-
Store the resulting ASD powder in a desiccator to prevent moisture-induced recrystallization.
-
-
Characterization: Confirm the amorphous nature of the drug using Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD).
Data Presentation: Comparison of Formulation Strategies
The following tables present hypothetical data to illustrate how results can be structured for comparison.
Table 1: In Vitro Dissolution Performance of this compound Formulations (Data is hypothetical and for illustrative purposes only)
| Formulation | Medium | % Dissolved at 15 min | % Dissolved at 60 min |
| Crystalline API | FaSSIF-V2 | 5% | 12% |
| Micronized API | FaSSIF-V2 | 15% | 35% |
| ASD (1:2 Drug:PVP K30) | FaSSIF-V2 | 75% | 92% |
| SEDDS | FaSSIF-V2 | 88% | 95% |
Table 2: In Vivo Pharmacokinetic Parameters in Rats (10 mg/kg Oral Dose) (Data is hypothetical and for illustrative purposes only)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC₀-t (ng·hr/mL) | Relative Bioavailability (%) |
| Crystalline API | 150 | 1.0 | 750 | 100% (Reference) |
| Micronized API | 280 | 0.5 | 1300 | 173% |
| ASD (1:2 Drug:PVP K30) | 550 | 0.5 | 2950 | 393% |
Visualizations
Bioavailability Enhancement Strategy Selection
Caption: Decision tree for selecting a suitable bioavailability enhancement technology for this compound.
Experimental Workflow for Caco-2 Permeability Assay
Caption: Step-by-step workflow for assessing this compound's permeability using the Caco-2 cell model.
Mechanism of Amorphous Solid Dispersion (ASD)
References
Addressing variability in experimental results with Edelinontrine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential variability in experimental results when working with Edelinontrine (PF-04447943).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as PF-04447943) is a potent and highly selective inhibitor of the phosphodiesterase 9A (PDE9A) enzyme.[1][2][3] Its primary mechanism of action is to block the catalytic activity of PDE9A, an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[4] By inhibiting PDE9A, this compound leads to an increase in intracellular cGMP levels, which can modulate various downstream signaling pathways.
Q2: What is the recommended solvent and storage condition for this compound?
This compound is soluble in Dimethyl Sulfoxide (DMSO).[3] For long-term storage, it is recommended to store the compound as a solid at -20°C for up to one year, or at -80°C for up to two years. Stock solutions in DMSO can be stored at -20°C for up to 3 months. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q3: What is the reported selectivity of this compound?
This compound exhibits high selectivity for PDE9A, with an IC50 value of 12 nM for the human recombinant enzyme. It has over 78-fold selectivity for PDE9A compared to other PDE family members (IC50 >1000 nM).
Q4: Can this compound interfere with common assay detection methods?
While specific data for this compound is limited, compounds with similar chemical scaffolds can sometimes interfere with certain assay readouts. For instance, fluorescent compounds may interfere with fluorescence-based assays. It is recommended to run a control with the compound alone to check for any intrinsic fluorescence or interference with the detection method (e.g., luciferase-based reporters).
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: High Variability or Poor Reproducibility in In Vitro Assays
Question: I am observing significant variability between replicate wells and experiments when using this compound in my cell-based assays. What could be the cause?
Possible Causes and Solutions:
-
Compound Precipitation: this compound is typically dissolved in DMSO to create a stock solution. When this stock is diluted into aqueous assay buffers or cell culture media, the compound may precipitate out of solution, leading to inconsistent concentrations in your assay wells.
-
Solution: Visually inspect for any precipitate after dilution. To mitigate precipitation, consider preparing an intermediate dilution in a co-solvent or using a drop-by-drop addition method while vortexing the aqueous solution. For in vivo preparations, specific formulations with PEG300, Tween-80, and saline are recommended to improve solubility.
-
-
Inconsistent DMSO Concentration: The final concentration of DMSO in the assay wells can affect cell health and enzyme activity. Inconsistent pipetting of the stock solution can lead to variable DMSO levels.
-
Solution: Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%, as higher concentrations can be cytotoxic to some cell lines. Always include a vehicle control (DMSO without this compound) in your experiments.
-
-
Cell Plating Inconsistency: Uneven cell distribution in the wells of a microplate can lead to significant variability in cell-based assay readouts.
-
Solution: Ensure a homogenous cell suspension before and during plating. After plating, allow the plate to sit at room temperature for a short period to allow for even cell settling before transferring to the incubator.
-
-
Lot-to-Lot Variability: While not specifically documented for this compound, lot-to-lot variation in compound purity or solid-state form can occur.
-
Solution: If you suspect lot-to-lot variability, it is advisable to test a new batch against a previously validated lot using a standardized assay.
-
Issue 2: Lower Than Expected Potency (Higher IC50)
Question: The IC50 value I'm obtaining for this compound is significantly higher than the reported values (e.g., 12 nM). What are the potential reasons?
Possible Causes and Solutions:
-
Compound Degradation: Improper storage of the solid compound or stock solution can lead to degradation.
-
Solution: Store this compound and its stock solutions at the recommended temperatures (-20°C or -80°C). Avoid repeated freeze-thaw cycles by preparing aliquots.
-
-
Assay Conditions: The potency of enzyme inhibitors can be influenced by assay conditions such as substrate concentration, enzyme concentration, and incubation time.
-
Solution: For competitive inhibitors, the apparent IC50 is dependent on the substrate concentration. Ensure your assay conditions are optimized and consistent. For PDE9A assays, the concentration of cGMP as a substrate is a critical parameter.
-
-
Cellular Permeability: In cell-based assays, the compound needs to cross the cell membrane to reach its intracellular target. Poor cell permeability could result in a higher apparent IC50.
-
Solution: While this compound is described as brain-penetrant, issues with permeability in specific cell lines cannot be entirely ruled out. Consider using permeabilization agents in preliminary experiments to confirm intracellular target engagement, though this is not suitable for all assay types.
-
-
High Protein Binding in Media: this compound may bind to proteins present in the cell culture medium (e.g., albumin in fetal bovine serum), reducing the free concentration available to interact with the target.
-
Solution: Consider using serum-free media for the duration of the compound treatment if compatible with your cell line. Alternatively, perform a serum-shift assay to quantify the impact of serum proteins on the compound's potency.
-
Issue 3: Apparent Cytotoxicity or Altered Cell Morphology
Question: I am observing a decrease in cell viability or changes in cell morphology at concentrations where I expect to see specific PDE9A inhibition. How can I troubleshoot this?
Possible Causes and Solutions:
-
Solvent Toxicity: As mentioned, high concentrations of the DMSO solvent can be toxic to cells.
-
Solution: Ensure the final DMSO concentration is at a non-toxic level for your specific cell line (typically ≤ 0.5% to 1%).
-
-
Off-Target Effects: While this compound is highly selective, at high concentrations, the possibility of off-target effects cannot be entirely excluded.
-
Solution: To confirm that the observed phenotype is due to PDE9A inhibition, consider using a structurally different PDE9A inhibitor as a positive control or using a rescue experiment by providing exogenous cGMP.
-
-
Compound-Induced Cytotoxicity: The compound itself may have cytotoxic effects at higher concentrations.
-
Solution: Perform a standard cytotoxicity assay (e.g., MTT, CellTiter-Glo) to determine the concentration range where this compound does not impact cell viability. Conduct your functional assays well below the cytotoxic threshold.
-
Data Summary
| Parameter | Value | Species | Assay Type | Reference |
| IC50 | 12 nM | Human | Recombinant PDE9A | |
| Ki | 2.8 ± 0.26 nM | Human | Recombinant PDE9A2 | |
| Ki | 4.5 ± 0.13 nM | Rhesus | Recombinant PDE9A2 | |
| Ki | 18.1 ± 1.9 nM | Rat | Recombinant PDE9A2 | |
| Selectivity | >78-fold | - | vs. other PDE families |
Experimental Protocols
Protocol 1: In Vitro PDE9A Inhibition Assay (Fluorescence Polarization)
This protocol is a general guideline for determining the IC50 of this compound against recombinant PDE9A using a fluorescence polarization-based assay.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Prepare a serial dilution of this compound in assay buffer, ensuring the final DMSO concentration does not exceed 1%.
-
Prepare the PDE9A enzyme solution in assay buffer at the desired concentration.
-
Prepare the fluorescently labeled cGMP substrate solution in assay buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add the this compound dilutions or vehicle control (DMSO).
-
Add the PDE9A enzyme solution to all wells except the "no enzyme" control.
-
Initiate the reaction by adding the fluorescent cGMP substrate.
-
Incubate the plate at room temperature for the optimized duration (e.g., 60 minutes).
-
Stop the reaction by adding a binding agent that specifically binds to the linearized, fluorescently labeled GMP product.
-
Read the fluorescence polarization on a suitable plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based cGMP Accumulation Assay
This protocol provides a general method for measuring the effect of this compound on intracellular cGMP levels in a relevant cell line.
-
Cell Culture and Plating:
-
Culture cells expressing the target of interest (and ideally PDE9A) to ~80% confluency.
-
Seed the cells into a 96-well plate at an optimized density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the this compound dilutions or vehicle control.
-
Incubate for the desired period (e.g., 30-60 minutes).
-
-
Cell Lysis and cGMP Measurement:
-
Lyse the cells using the lysis buffer provided with a cGMP immunoassay kit (e.g., ELISA, HTRF).
-
Follow the manufacturer's instructions for the cGMP assay to determine the concentration of cGMP in each well.
-
-
Data Analysis:
-
Normalize the cGMP concentration to the protein concentration in each well or express it as a fold change over the vehicle control.
-
Plot the cGMP levels against the this compound concentration to generate a dose-response curve.
-
Visualizations
Caption: Troubleshooting workflow for addressing high variability in experimental results.
Caption: Simplified signaling pathway of this compound's action.
References
Best practices for long-term storage of Edelinontrine
Technical Support Center: Edelinontrine
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the best practices for the long-term storage and handling of this compound (also known as PF-04447943), a potent and selective PDE9A inhibitor.[1][2][3] Adherence to these guidelines is critical for maintaining the compound's integrity, ensuring experimental reproducibility, and maximizing its shelf life.
Frequently Asked Questions (FAQs)
Q1: What are the optimal conditions for long-term storage of solid this compound?
For long-term storage (months to years), solid this compound should be stored at -20°C.[1][4] For short-term storage (days to weeks), it can be kept at 0-4°C. It is crucial to store the compound in a dry, dark environment to prevent degradation. The product is generally stable for a few weeks during standard shipping at ambient temperatures. Properly stored, the solid powder has a shelf life of over two years.
Q2: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO. When preparing stock solutions, it is recommended to use freshly opened, anhydrous DMSO as the compound is hygroscopic, which can affect solubility. For long-term storage, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C (stable for up to 2 years) or -20°C (stable for up to 1 year). For short-term use, solutions can be kept at 0-4°C for days to weeks. However, some suppliers note that solutions are unstable and should be prepared fresh. It is best practice for in vivo experiments to prepare working solutions freshly on the day of use.
Q3: My this compound solution appears to have precipitated after thawing. What should I do?
If precipitation or phase separation occurs, you can gently warm the solution and/or use sonication to aid in redissolution. To prevent this, ensure the compound is fully dissolved initially and consider preparing smaller, single-use aliquots to minimize thermal stress.
Q4: Is this compound sensitive to light?
Yes. The compound should be stored in a dark place. For diluted infusion solutions, exposure to daylight can cause concentration-dependent instability. Therefore, it is recommended to protect all solutions from light during storage and experiments.
Q5: What is the molecular weight of this compound?
The molecular weight of this compound is approximately 395.47 g/mol . However, batch-specific molecular weights may vary slightly due to hydration, which can affect the solvent volumes required for preparing stock solutions of a specific molarity.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and use of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reduced or inconsistent bioactivity in assays | 1. Compound Degradation: Improper storage (e.g., exposure to light, moisture, or elevated temperatures) or multiple freeze-thaw cycles of stock solutions. 2. Inaccurate Concentration: Use of an incorrect molecular weight for calculations or incomplete solubilization. 3. Solution Instability: Degradation of the compound in the assay buffer or medium over the experiment's duration. | 1. Verify Storage: Ensure the compound and its solutions are stored at the recommended temperatures (-20°C or -80°C) and protected from light. Use fresh, single-use aliquots for each experiment. 2. Recalculate & Re-dissolve: Confirm the batch-specific molecular weight. Ensure complete dissolution using warming or sonication if necessary. 3. Prepare Fresh: Prepare working solutions immediately before use. |
| Compound fails to dissolve completely | 1. Low-Quality Solvent: Using non-anhydrous or old DMSO. 2. Saturation: The desired concentration exceeds the solubility limit in the chosen solvent. 3. Low Temperature: Dissolution may be slower at room temperature. | 1. Use Fresh Solvent: Always use new, high-quality, anhydrous DMSO for preparing stock solutions. 2. Check Solubility Limits: this compound's solubility in DMSO is ≥ 54.6 mg/mL (138.07 mM). Do not exceed this limit. For aqueous buffers, specific formulation strategies may be needed (see product datasheets for co-solvent systems like PEG300, Tween-80, etc.). 3. Aid Dissolution: Gently warm the vial or use a sonicator to facilitate dissolution. |
| Visible color change or presence of particulates in solid compound or solution | 1. Degradation: Chemical breakdown due to oxidation, hydrolysis, or photodegradation. 2. Contamination: Introduction of foreign material during handling. | 1. Discard and Reorder: Do not use the compound if its physical appearance has changed. This indicates significant degradation. Review storage and handling procedures to prevent future occurrences. 2. Improve Handling: Use sterile techniques and designated equipment when handling the compound. |
Experimental Protocols
Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol details the preparation of a concentrated stock solution for long-term storage.
Materials:
-
This compound powder (e.g., 5 mg)
-
Anhydrous, high-purity DMSO
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated precision balance and micropipettes
Procedure:
-
Pre-weigh Vial: Tare a sterile, amber vial on a precision balance.
-
Weigh this compound: Carefully weigh the desired amount of this compound powder (e.g., 5 mg) into the tared vial. Record the exact weight.
-
Calculate Solvent Volume: Use the following formula to determine the required volume of DMSO: Volume (µL) = (Weight (mg) / 395.47 ( g/mol )) * 100,000
-
For 5 mg of this compound, the required DMSO volume is: (5 / 395.47) * 100,000 ≈ 1264.4 µL.
-
-
Add Solvent: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolve: Cap the vial securely and vortex until the powder is completely dissolved. If needed, gently warm the vial or sonicate for a few minutes to ensure full dissolution.
-
Aliquot for Storage: Dispense the stock solution into smaller, single-use, light-protecting (amber) cryovials. This prevents contamination and degradation from repeated freeze-thaw cycles.
-
Store: Label the aliquots clearly with the compound name, concentration, date, and batch number. Store immediately at -20°C for up to one year or at -80°C for up to two years.
Visualizations
Logical Workflow: Troubleshooting this compound Storage Issues
A troubleshooting workflow for identifying sources of this compound instability.
Signaling Pathway: this compound as a PDE9A Inhibitor
This compound inhibits PDE9A, increasing cGMP levels and promoting downstream signaling.
References
Technical Support Center: Interpreting Unexpected Results in Edelinontrine Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with Edelinontrine (PF-04447943).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as PF-04447943) is a potent and highly selective inhibitor of phosphodiesterase 9A (PDE9A).[1][2][3] Its primary mechanism of action is to prevent the breakdown of cyclic guanosine monophosphate (cGMP), leading to an increase in intracellular cGMP levels.[1] This modulation of cGMP signaling makes it a valuable tool for studying cellular processes regulated by this second messenger.
Q2: My this compound solution appears to have precipitated. What should I do?
This compound solutions can be unstable.[2] It is recommended to prepare fresh solutions for each experiment or to purchase small, pre-packaged sizes. If you observe precipitation, gentle warming and/or sonication may help to redissolve the compound. For in vitro experiments, this compound is soluble in DMSO. For in vivo studies, specific formulations using solvents like PEG300, Tween-80, and saline, or SBE-β-CD in saline, or corn oil have been described. Always ensure you are using a freshly prepared, clear solution for your experiments.
Q3: I am observing high variability between my replicate wells in a cell-based assay with this compound. What are the potential causes?
High variability in replicate wells is a common issue in cell-based assays and can stem from several factors unrelated to the compound itself. These include:
-
Inconsistent Cell Seeding: Ensure your cell suspension is homogenous before and during plating. Allow the plate to sit at room temperature on a level surface for 15-20 minutes before incubation to ensure even cell distribution.
-
Pipetting Errors: Calibrate your pipettes regularly and use appropriate pipetting techniques, such as pre-wetting the tips.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can affect cell growth and compound concentration. It is best to avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS to create a humidity barrier.
Q4: I am not observing the expected increase in cGMP levels after treating my cells with this compound. What could be the reason?
Several factors could contribute to a lack of response:
-
Cell Line Health and Passage Number: Ensure your cells are healthy, in the logarithmic growth phase, and within a low passage number range. Cell lines can undergo changes over time that may alter their response to stimuli.
-
Suboptimal Reagent Concentrations: The concentration of this compound may not be optimal for your specific cell line and experimental conditions. A dose-response experiment is recommended to determine the optimal concentration.
-
Degraded Reagents: Check the expiration dates of all reagents, including this compound. Store this compound powder at -20°C for long-term storage (up to 3 years) and prepared stock solutions at -80°C for up to 2 years.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values for this compound in a PDE9A Inhibition Assay
Symptoms:
-
Significant well-to-well variability in signal.
-
Poor Z'-factor in high-throughput screening assays.
-
Inconsistent dose-response curves across experiments.
Possible Causes & Solutions:
| Cause | Solution |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent timing of reagent additions. |
| Compound Instability | Prepare fresh this compound dilutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. |
| Cell Seeding Density | Optimize cell number to ensure the assay signal is within the linear range of detection. Perform a cell titration experiment. |
| Edge Effects | Avoid using the outer wells of the microplate for samples. Fill them with sterile media or PBS to minimize evaporation. |
| Reagent Quality | Use high-quality, fresh reagents. Check for lot-to-lot variability of critical reagents like antibodies or substrates. |
Issue 2: High Background Signal in a Receptor Binding Assay
Symptoms:
-
High signal in negative control wells.
-
Reduced dynamic range of the assay.
-
Difficulty in distinguishing specific from non-specific binding.
Possible Causes & Solutions:
| Cause | Solution |
| Non-specific Binding | Increase the concentration of the blocking agent (e.g., BSA, non-fat dry milk) or try a different blocking buffer. Include a non-ionic detergent like Tween-20 to reduce hydrophobic interactions. |
| Autofluorescence | If using a fluorescence-based assay, check for autofluorescence of the cells or this compound at the assay wavelengths. Use a plate reader with appropriate filters to minimize background. |
| Overly High Cell Seeding | Reduce the number of cells seeded per well to avoid overconfluent monolayers which can lead to non-specific signal. |
| Insufficient Washing | Optimize the number and duration of wash steps to effectively remove unbound ligand without dislodging cells. |
Data Presentation
Table 1: this compound Potency and Selectivity
| Parameter | Value | Species | Assay Type |
| IC50 (PDE9A) | 12 nM | Human | Recombinant Enzyme Assay |
| Ki (PDE9A) | 2.8 ± 0.26 nM | Human | Cell-free Assay |
| Ki (PDE9A) | 4.5 ± 0.13 nM | Rhesus | Cell-free Assay |
| Ki (PDE9A) | 18.1 ± 1.9 nM | Rat | Cell-free Assay |
| Selectivity | >78-fold vs. other PDE families | Human | Recombinant Enzyme Assay |
Data compiled from MedChemExpress.
Table 2: this compound Solubility
| Solvent System | Solubility |
| DMSO | ≥ 54.6 mg/mL (138.07 mM) |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.32 mM) |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.32 mM) |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.32 mM) |
Data compiled from MedChemExpress.
Experimental Protocols
Protocol 1: In Vitro PDE9A Inhibition Assay
This protocol is a generalized procedure based on common practices for PDE9A inhibition assays.
-
Cell Culture: HEK 293 cells stably transfected to express PDE9A are cultured in appropriate media.
-
Cell Seeding: Seed cells at a density of 10,000 cells/well in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in assay media. Add the diluted compound to the cells and incubate for 30 minutes at 37°C.
-
cGMP Stimulation: Add a stimulating agent (e.g., 0.3 µM Atrial Natriuretic Peptide - ANP) to induce cGMP production and incubate for another 30 minutes at 37°C.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
cGMP Detection: Measure cGMP levels using a commercially available cGMP assay kit (e.g., ELISA, HTRF).
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic equation.
Mandatory Visualizations
Caption: Signaling pathway showing this compound's inhibition of PDE9A.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
Validation & Comparative
A Comparative Guide to Edelinontrine and Other PDE9A Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Edelinontrine (PF-04447943) with other notable Phosphodiesterase 9A (PDE9A) inhibitors. This document provides a data-driven analysis of performance, detailed experimental methodologies, and visual representations of key biological pathways and workflows.
Introduction to PDE9A Inhibition
Phosphodiesterase 9A (PDE9A) is a cGMP-specific phosphodiesterase that plays a crucial role in regulating intracellular levels of cyclic guanosine monophosphate (cGMP), a key second messenger in various signaling pathways.[1][2] Inhibition of PDE9A has emerged as a promising therapeutic strategy for a range of disorders, including neurodegenerative diseases like Alzheimer's, cardiovascular conditions such as heart failure, and sickle cell disease.[2][3] By preventing the degradation of cGMP, PDE9A inhibitors can potentiate downstream signaling cascades, offering therapeutic benefits. This compound is a potent and selective PDE9A inhibitor that has been investigated in clinical trials. This guide provides a comparative analysis of this compound against other key PDE9A inhibitors to aid researchers in selecting the appropriate tool compounds for their studies.
Performance Comparison of PDE9A Inhibitors
The following tables summarize the in vitro potency and selectivity of this compound and other representative PDE9A inhibitors.
Table 1: In Vitro Potency of PDE9A Inhibitors
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound (PF-04447943) | Human PDE9A | 8 | Not Specified | |
| BAY-7081 | Human PDE9A | 15 | Scintillation Proximity Assay | |
| BAY 73-6691 | Human PDE9A | 55 | Not Specified | |
| Compound 28 | Human PDE9A | 21 | Not Specified | |
| PF-4181366 | Human PDE9A | 2 | Not Specified |
Table 2: Selectivity Profile of PDE9A Inhibitors (IC50 in nM and fold-selectivity)
| Compound | PDE9A IC50 (nM) | PDE1 IC50 (nM) | Selectivity (PDE1/PDE9A) | Other PDEs (Selectivity-fold) | Reference |
| This compound (PF-04447943) | ~8 | ~1360 | ~170 | >100-fold vs other PDEs | |
| BAY-7081 | 15 | 735 | 49 | >97-fold vs other PDEs | |
| BAY 73-6691 | 55 | ~1375 | ~25 | >25-fold vs other PDEs | |
| Compound 28 | 21 | 18060 | 860 | >150-fold vs other PDEs | |
| PF-4181366 | 2 | 73 (PDE1C) | 36.5 | >36-fold vs other PDEs |
Table 3: Pharmacokinetic Properties of Selected PDE9A Inhibitors
| Compound | Species | Administration | Key Findings | Reference |
| This compound (PF-04447943) | Human | Oral | Well-tolerated, dose-proportional plasma exposure. | |
| BAY-7081 | Rat, Dog | Oral, IV | Orally bioavailable. | |
| Tovinontrine (IMR-687) | Human | Oral | Generally well-tolerated. |
Signaling Pathways and Experimental Workflows
cGMP Signaling Pathway
The following diagram illustrates the central role of PDE9A in the cGMP signaling pathway. Natriuretic peptides (NPs) and Nitric Oxide (NO) stimulate particulate guanylate cyclase (pGC) and soluble guanylate cyclase (sGC) respectively, leading to the production of cGMP. PDE9A specifically hydrolyzes cGMP, thus terminating its downstream effects, which are mediated by Protein Kinase G (PKG), cGMP-gated ion channels, and cGMP-regulated phosphodiesterases.
Caption: The cGMP signaling pathway and the inhibitory action of this compound on PDE9A.
Experimental Workflow for PDE9A Inhibitor Screening
A common workflow for identifying and characterizing PDE9A inhibitors involves a primary screen to identify hits, followed by secondary assays to confirm activity and determine potency and selectivity.
Caption: A typical workflow for the discovery and development of PDE9A inhibitors.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are protocols for commonly used assays to determine PDE9A inhibition.
PDE-Glo™ Phosphodiesterase Assay
The PDE-Glo™ Phosphodiesterase Assay is a luminescence-based method for measuring the activity of phosphodiesterases.
Principle: The assay is performed in two steps. In the first step, the PDE enzyme hydrolyzes its cyclic nucleotide substrate (cGMP for PDE9A) to the corresponding 5'-monophosphate. In the second step, the remaining unhydrolyzed cGMP is detected. This is achieved by using the remaining cGMP to drive a protein kinase reaction that consumes ATP. The amount of remaining ATP is then quantified using a luciferase-based reaction, where the light output is inversely proportional to the PDE activity.
Materials:
-
PDE-Glo™ Reagent (Promega)
-
Purified recombinant human PDE9A enzyme
-
cGMP substrate
-
Assay buffer (e.g., Tris-HCl, MgCl2)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
PDE Reaction:
-
Add assay buffer to the wells of the microplate.
-
Add the test compound or DMSO (for control wells).
-
Add the PDE9A enzyme to all wells except the "no enzyme" control.
-
Initiate the reaction by adding the cGMP substrate.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
-
Termination and Detection:
-
Add the PDE-Glo™ Termination Reagent to stop the PDE reaction.
-
Add the PDE-Glo™ Detection Reagent, which contains the components for the kinase and luciferase reactions.
-
Incubate at room temperature for 20 minutes to allow the detection reaction to proceed.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Fluorescence Polarization (FP) Assay
The Fluorescence Polarization (FP) assay is a homogeneous method used to measure the binding of a small fluorescent molecule to a larger molecule.
Principle: This assay utilizes a fluorescently labeled cGMP (tracer) and a cGMP-binding protein. When the small tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. When the tracer is bound to the larger protein, its tumbling is restricted, leading to a higher fluorescence polarization signal. A PDE9A inhibitor will prevent the hydrolysis of cGMP, thus allowing the fluorescently labeled cGMP to bind to the binding protein, resulting in a high FP signal. Conversely, active PDE9A will hydrolyze the cGMP, preventing its binding and leading to a low FP signal.
Materials:
-
Fluorescently labeled cGMP (e.g., FAM-cGMP)
-
Purified recombinant human PDE9A enzyme
-
cGMP-binding protein/beads
-
Assay buffer
-
Test compounds dissolved in DMSO
-
Black, low-binding microtiter plates
-
Fluorescence polarization plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
PDE Reaction:
-
Add assay buffer, fluorescently labeled cGMP, and the test compound to the wells of the microplate.
-
Add the PDE9A enzyme to initiate the reaction.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Add the cGMP-binding protein or beads to the wells.
-
Incubate to allow for binding equilibrium to be reached.
-
-
Data Acquisition: Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore.
-
Data Analysis: The increase in fluorescence polarization is proportional to the inhibition of PDE9A. Calculate the percent inhibition and determine the IC50 values.
Conclusion
This compound stands as a potent and selective PDE9A inhibitor with demonstrated clinical investigation. However, the landscape of PDE9A inhibitors is expanding, with compounds like BAY-7081 and Compound 28 showing comparable or, in some aspects, superior in vitro profiles. The choice of inhibitor for research purposes will depend on the specific requirements of the study, including the desired potency, selectivity profile, and pharmacokinetic properties. The detailed experimental protocols provided herein should enable researchers to rigorously evaluate and compare the performance of these and other novel PDE9A inhibitors in their own laboratories. The continued exploration of this target class holds significant promise for the development of new therapies for a variety of debilitating diseases.
References
Cross-Species Comparative Analysis of Edelinontrine (PF-04447943): A Guide for Preclinical and Translational Research
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-species comparison of the effects of Edelinontrine (PF-04447943), a potent and selective inhibitor of phosphodiesterase 9A (PDE9A). The data herein is compiled from preclinical studies to support further investigation and drug development initiatives.
Mechanism of Action
This compound exerts its pharmacological effect by inhibiting the PDE9A enzyme. PDE9A is responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE9A, this compound leads to an accumulation of cGMP in target tissues, which can enhance synaptic plasticity and improve cognitive function, as well as ameliorate certain cardiovascular conditions like heart failure with preserved ejection fraction (HFpEF)[1][2].
Comparative Potency and Selectivity
This compound demonstrates high potency for the PDE9A enzyme across multiple species. Its selectivity is a key feature, with IC50 values for other PDE family members being over 78-fold higher[3].
Table 1: In Vitro Potency of this compound (IC50)
| Species | Target | IC50 (nM) | Notes |
| Human | Recombinant PDE9A | 12 | Potent inhibition[3]. |
| Rhesus | Recombinant PDE9A | 4.5 | High affinity[2]. |
| Rhesus | PDE9A2 in HEK Cells | 375 ± 36.9 | Inhibition of ANP-stimulated cGMP formation. |
| Rat | Recombinant PDE9A | 18 | High affinity. |
| Other | PDE Family (1-8, 10-11) | >1000 | Demonstrates >78-fold selectivity for PDE9A. |
Cross-Species Pharmacokinetic Profile
Pharmacokinetic studies have been conducted primarily in rodents. The compound shows good oral bioavailability and brain penetration, which is critical for its development for cognitive disorders.
Table 2: Pharmacokinetic Parameters of this compound
| Species | Dose & Route | Tmax (h) | T1/2 (h) | Oral Bioavailability (%) | Brain:Plasma Ratio |
| Rat | Oral | 0.3 | 4.9 | 47% | 0.13 - 0.33 |
| Mouse | 3, 10, 30 mg/kg p.o. | N/A | N/A | N/A | 0.26 - 0.7 |
Data compiled from MedChemExpress product information.
In Vivo Pharmacodynamic and Efficacy Data
This compound has been shown to modulate cGMP levels in the central nervous system and improve cognitive performance in rodent models.
Table 3: Summary of In Vivo Effects
| Species | Model | Dose (p.o.) | Key Finding | Reference |
| Mouse | N/A | 3, 10, 30 mg/kg | Dose-dependently increased CSF cGMP levels up to 3.5-fold. | |
| Mouse | Y-Maze & Social Recognition | 1-3 mg/kg | Significantly improved cognitive performance. | |
| Rat | Novel Object Recognition (Scopolamine-induced deficit) | 1-3 mg/kg | Significantly improved cognitive performance. | |
| Rat | ZSF1 Rat Model of HFpEF | N/A | Improved coronary microvascular rarefaction and LV diastolic dysfunction. |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings.
Protocol 1: Cellular PDE9A Inhibition Assay (Rhesus)
This protocol outlines the method used to determine this compound's IC50 in whole cells expressing rhesus PDE9A2.
-
Cell Culture: HEK 293 cells, stably transfected to express rhesus PDE9A2 and human NPR1, are cultured in appropriate media.
-
Cell Plating: Plate cells at a density of 10,000 cells/well.
-
Compound Incubation: Add this compound (PF-04447943) at concentrations ranging from 1.5 nM to 30 µM. Incubate for 30 minutes at 37°C.
-
cGMP Stimulation: Add 0.3 µM Atrial Natriuretic Peptide (ANP) to stimulate cGMP formation. Incubate for an additional 30 minutes at 37°C.
-
Cell Lysis: Lyse the cells using an appropriate Antibody/Lysis buffer.
-
Detection: Measure cGMP levels using a suitable detection kit (e.g., ELISA).
-
Data Analysis: Calculate the IC50 value by plotting the concentration-response curve.
Concluding Remarks
This compound (PF-04447943) is a selective, brain-penetrant PDE9A inhibitor with demonstrated efficacy across multiple species and preclinical models. Its ability to modulate the cGMP pathway supports its therapeutic potential for cognitive disorders and certain cardiovascular diseases. The provided data offers a foundational basis for designing further translational studies. Researchers should consider the species-specific differences in pharmacokinetics and potency when planning future experiments.
References
Navigating the Therapeutic Landscape of PDE Inhibition: A Comparative Analysis of Edelinontrine and Related Compounds
For researchers and drug development professionals, identifying compounds with a favorable therapeutic window is paramount. This guide provides a comparative analysis of Edelinontrine (PF-04447943), a selective Phosphodiesterase 9A (PDE9A) inhibitor, with other phosphodiesterase inhibitors, offering insights into their relative efficacy and safety profiles based on available preclinical and clinical data.
This compound has been investigated for its potential in treating cognitive disorders by modulating cyclic guanosine monophosphate (cGMP) signaling pathways in the brain.[1] Understanding its therapeutic window—the range between the minimal effective dose and the dose at which unacceptable toxicity occurs—is crucial for its development. This guide compares this compound to three other PDE inhibitors: Rolipram, Zaprinast, and 3-Isobutyl-1-methylxanthine (IBMX), which have different selectivity profiles and have been studied in various contexts.
Quantitative Comparison of Therapeutic Windows
The following table summarizes the available data on the therapeutic and toxicological profiles of this compound and its comparators. It is important to note that a direct comparison is challenging due to the different experimental models and endpoints used in these studies.
| Compound | Target PDE(s) | Therapeutic Effect & Dose (Species) | Adverse Effects & Dose (Species) | Therapeutic Window Insight |
| This compound (PF-04447943) | PDE9A | Cognitive Enhancement: 1-3 mg/kg p.o. (rodents) | Gastrointestinal: Nausea, Diarrhea at 25 mg twice daily (human) | Preclinical studies suggest a promising window for cognitive enhancement. Clinical adverse events were noted at a significantly higher dose than the effective preclinical doses. |
| Rolipram | PDE4 | Cognitive Enhancement: 0.1-0.5 mg/kg i.p. (rodents) | Gastrointestinal, Cardiovascular, Salivary Gland Toxicity: 30-100 mg/kg/day p.o. (rat) | Narrow. Discontinued in clinical trials due to significant gastrointestinal side effects at doses required for efficacy.[2] |
| Zaprinast | PDE5, PDE6, PDE9, PDE11 | No Cognitive Enhancement Observed | Spatial Memory Impairment: 10 mg/kg i.p. (rat) | Potentially narrow or non-existent for cognitive enhancement, as a moderate dose showed negative cognitive effects.[2] |
| IBMX | Non-selective PDE inhibitor | Limited in vivo cognitive data | Embryotoxicity (Zebrafish): LD50 = 0.91 ng | Difficult to assess for cognitive applications due to lack of specific in vivo efficacy data and its non-selective nature, which may lead to a broader range of side effects. |
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison, providing a basis for understanding the presented data.
This compound: Cognitive Enhancement in Rodents
-
Objective: To assess the effect of this compound on cognitive performance.
-
Animal Model: Mice and rats.
-
Methodology:
-
Animals were administered this compound orally (p.o.) at doses of 1, 3, 10, and 30 mg/kg.
-
Cognitive function was evaluated using various behavioral tests, such as the novel object recognition test and the Morris water maze, which assess learning and memory.[3]
-
Cerebrospinal fluid (CSF) was collected to measure cGMP levels as a biomarker of target engagement.
-
-
Endpoint: Improvement in performance in cognitive tasks (e.g., increased time exploring a novel object, reduced latency to find a hidden platform) and dose-dependent increases in CSF cGMP.
Rolipram: Toxicity Study in Rats
-
Objective: To determine the toxicological effects of repeated oral administration of Rolipram.
-
Animal Model: Female rats.
-
Methodology:
-
Rolipram was administered orally at doses of 0, 10, 30, or 100 mg/kg/day for up to 14 days.
-
Clinical signs of toxicity, body weight, and food consumption were monitored daily.
-
At the end of the study, a complete necropsy was performed, and tissues were collected for histopathological examination.
-
-
Endpoint: Observation of clinical signs of toxicity, mortality, and microscopic changes in organs such as the heart, vasculature, gastrointestinal tract, and salivary glands.[2]
Zaprinast: Spatial Memory Assessment in Rats
-
Objective: To evaluate the effect of Zaprinast on spatial memory.
-
Animal Model: Male Wistar rats.
-
Methodology:
-
Rats were trained in the Morris water maze to find a hidden platform.
-
Immediately after the last training session, rats received an intraperitoneal (i.p.) injection of Zaprinast at a dose of 10 mg/kg or vehicle.
-
Memory retention was tested 24 hours later by measuring the time spent in the target quadrant where the platform was previously located.
-
-
Endpoint: A significant decrease in the time spent in the target quadrant in the Zaprinast-treated group compared to the control group, indicating memory impairment.
Visualizing the Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathway of this compound and a typical experimental workflow for assessing cognitive enhancement in rodent models.
References
- 1. The phosphodiesterase inhibitor isobutylmethylxanthine attenuates behavioral sensitization to cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Zaprinast impairs spatial memory by increasing PDE5 expression in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cognitive and behavioral evaluation of nutritional interventions in rodent models of brain aging and dementia - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Edelinontrine and Sildenafil on cGMP Signaling
A Comprehensive Guide for Researchers in Drug Development
In the landscape of therapeutic agents modulating cyclic guanosine monophosphate (cGMP) signaling, Edelinontrine and sildenafil represent two distinct approaches targeting different phosphodiesterase (PDE) enzymes. This guide provides a detailed, objective comparison of their performance, supported by available experimental data, to inform researchers, scientists, and drug development professionals.
Introduction to this compound and Sildenafil
This compound (PF-04447943) is a potent and highly selective inhibitor of phosphodiesterase 9A (PDE9A).[1] PDE9A is the phosphodiesterase with the highest affinity for cGMP and is expressed in various tissues, including the brain, kidney, and spleen. Its inhibition is being explored for potential therapeutic benefits in cognitive disorders and other conditions.
Sildenafil, marketed under names like Viagra and Revatio, is a well-established potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[2][3][4] PDE5 is predominantly found in the corpus cavernosum of the penis and the pulmonary vasculature.[5] Its inhibition leads to elevated cGMP levels, causing smooth muscle relaxation and vasodilation, which is the basis for its use in erectile dysfunction and pulmonary arterial hypertension.
Mechanism of Action: Impact on cGMP
Both this compound and sildenafil exert their effects by preventing the degradation of cGMP, thereby amplifying the signaling cascade initiated by nitric oxide (NO) and natriuretic peptides. However, they achieve this by targeting different PDE isozymes.
Sildenafil's Mechanism of Action:
Sexual stimulation triggers the release of nitric oxide (NO), which activates soluble guanylate cyclase (sGC) to produce cGMP. cGMP then leads to smooth muscle relaxation and vasodilation. Sildenafil inhibits PDE5, the primary enzyme responsible for cGMP degradation in the corpus cavernosum, leading to sustained high levels of cGMP and enhanced erectile response.
This compound's Mechanism of Action:
Similarly, this compound increases cGMP levels by inhibiting PDE9A. This action is being investigated for its potential to enhance synaptic plasticity and cognitive function in the brain, where PDE9A is prominently expressed.
Below is a diagram illustrating the distinct signaling pathways targeted by this compound and sildenafil.
Quantitative Comparison of Inhibitor Potency and Selectivity
Table 1: Potency against Primary PDE Targets
| Compound | Primary Target | IC50 (nM) | Source Species | Reference |
| This compound | PDE9A | 12 | Human (recombinant) | (--INVALID-LINK--) |
| Sildenafil | PDE5 | 3.5 - 8.5 | Varies |
IC50 values for sildenafil can vary depending on the experimental conditions.
Table 2: Selectivity Profile
This table presents the fold-selectivity of each inhibitor for its primary target over other PDE families. Higher values indicate greater selectivity. Data is compiled from multiple sources and may not be directly comparable due to differing assay conditions.
| PDE Family | This compound (Selectivity vs. PDE9A) | Sildenafil (Selectivity vs. PDE5) |
| PDE1 | >78-fold | ~80-fold |
| PDE2 | >78-fold | >700-fold |
| PDE3 | >78-fold | >700-fold |
| PDE4 | >78-fold | >700-fold |
| PDE5 | >78-fold | Primary Target |
| PDE6 | >78-fold | ~10-fold |
| PDE7 | >78-fold | >700-fold |
| PDE8 | >78-fold | >700-fold |
| PDE9A | Primary Target | >700-fold |
| PDE10 | >78-fold | >700-fold |
| PDE11 | >78-fold | >700-fold |
Data for this compound selectivity is reported as >78-fold over other PDE family members with IC50 >1000 nM. Data for sildenafil selectivity is from various sources.
Key Observations:
-
Potency: Both drugs are highly potent inhibitors of their respective primary targets, with IC50 values in the low nanomolar range.
-
Selectivity: this compound demonstrates high selectivity for PDE9A. Sildenafil is highly selective for PDE5 but shows some cross-reactivity with PDE6, which is found in the retina and is associated with visual side effects.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize PDE inhibitors.
In Vitro Phosphodiesterase (PDE) Inhibition Assay
This assay determines the concentration of an inhibitor required to block 50% of a specific PDE enzyme's activity (IC50).
Principle:
The assay measures the conversion of a radiolabeled or fluorescently labeled cGMP substrate to 5'-GMP by the target PDE enzyme. The inhibitory effect of the compound is quantified by measuring the reduction in product formation.
Materials:
-
Recombinant human PDE enzyme (e.g., PDE5A or PDE9A)
-
[3H]-cGMP or fluorescein-labeled cGMP
-
Test compounds (this compound, sildenafil)
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 100 mM NaCl, 5 mM MgCl2)
-
Snake venom nucleotidase (for radioassays)
-
Scintillation fluid and counter (for radioassays) or fluorescence plate reader
Procedure (Radioassay Example):
-
Prepare serial dilutions of the test compounds.
-
In a reaction tube, add the assay buffer, the test compound, and the recombinant PDE enzyme.
-
Initiate the reaction by adding [3H]-cGMP.
-
Incubate at 30°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by boiling.
-
Add snake venom nucleotidase to convert the [3H]-5'-GMP product to [3H]-guanosine.
-
Separate the charged, unreacted [3H]-cGMP from the uncharged [3H]-guanosine product using an ion-exchange resin.
-
Quantify the amount of [3H]-guanosine using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
Cellular cGMP Measurement Assay
This assay measures the intracellular accumulation of cGMP in response to a PDE inhibitor.
Principle:
Cultured cells expressing the target PDE are stimulated to produce cGMP. The cells are then treated with the test compound, and the resulting change in intracellular cGMP concentration is measured, typically using an enzyme-linked immunosorbent assay (ELISA) or a similar immunoassay.
Materials:
-
Cell line expressing the target PDE (e.g., HEK293 cells transfected with PDE5A or PDE9A)
-
Cell culture medium and reagents
-
cGMP-stimulating agent (e.g., sodium nitroprusside (SNP) for NO-dependent cGMP production)
-
Test compounds (this compound, sildenafil)
-
Lysis buffer
-
cGMP immunoassay kit (e.g., ELISA)
Procedure:
-
Plate cells in a multi-well plate and grow to confluence.
-
Replace the medium with a serum-free medium and pre-incubate with the test compounds for a specific duration.
-
Stimulate the cells with a cGMP-inducing agent (e.g., SNP).
-
After stimulation, lyse the cells to release intracellular contents.
-
Measure the cGMP concentration in the cell lysates using a cGMP immunoassay kit according to the manufacturer's instructions.
-
Normalize the cGMP concentration to the total protein concentration in each sample.
-
Analyze the dose-dependent effect of the inhibitors on cGMP accumulation.
Discussion and Conclusion
This compound and sildenafil are both effective modulators of the cGMP signaling pathway, but their distinct selectivity profiles for PDE9A and PDE5, respectively, suggest different therapeutic applications.
-
Sildenafil's well-characterized effects on PDE5-mediated cGMP signaling in the corpus cavernosum and pulmonary vasculature have established it as a cornerstone therapy for erectile dysfunction and pulmonary arterial hypertension. Its lower selectivity against PDE6 is a known liability, leading to potential visual disturbances.
-
This compound's high selectivity for PDE9A points towards a more targeted therapeutic approach, particularly in the central nervous system where PDE9A is highly expressed. Research into its effects on cognition and neuroplasticity is ongoing and holds promise for novel treatments for neurological disorders.
For researchers in drug development, the choice between targeting PDE5, PDE9, or other PDE isozymes will depend on the desired physiological outcome and the target tissue. The experimental protocols outlined in this guide provide a framework for the in-house evaluation and comparison of novel PDE inhibitors against established compounds like sildenafil and emerging candidates like this compound. A thorough understanding of the potency, selectivity, and cellular effects of these compounds is paramount for the development of safe and effective new therapies that leverage the therapeutic potential of the cGMP signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Phosphodiesterase type 5 inhibitor differentiation based on selectivity, pharmacokinetic, and efficacy profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphodiesterase type 5 inhibitor differentiation based on selectivity, pharmacokinetic, and efficacy profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardiac cGMP Regulation and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Independent Validation of Edelinontrine's Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Edelinontrine's performance with alternative Phosphodiesterase 9A (PDE9A) inhibitors, supported by experimental data. This compound (PF-04447943) is a potent and selective inhibitor of PDE9A, an enzyme that degrades cyclic guanosine monophosphate (cGMP).[1][2] By inhibiting PDE9A, this compound increases intracellular cGMP levels, a mechanism that has shown therapeutic potential in preclinical models of cognitive disorders and heart failure with preserved ejection fraction (HFpEF).
This guide summarizes the available data validating this compound's mechanism of action, compares its in vitro and in vivo performance with other notable PDE9A inhibitors, and provides detailed protocols for key experimental assays.
Comparative Analysis of PDE9A Inhibitors
The following table summarizes the in vitro potency and selectivity of this compound against other well-characterized PDE9A inhibitors.
| Compound | PDE9A IC50 (nM) | Selectivity Profile | Key Preclinical Findings |
| This compound (PF-04447943) | 2.8 - 18 | High selectivity over other PDE families. | Improves cognitive performance in rodent models of memory impairment; reverses cardiac hypertrophy in models of heart failure.[1][3][4] |
| BAY73-6691 | 22 - 55 | Selective for PDE9A, with moderate activity against PDE1C. | Enhances learning and memory in rodents; transforms early LTP into late LTP in hippocampal slices. |
| PF-4181366 | 1.8 | >25-fold selectivity over other PDEs. | Brain penetrant and demonstrates in vivo target engagement. |
| BAY-7081 | 15 | 49-fold selective over PDE1; >97-fold over other PDEs. | Orally bioavailable with a favorable pharmacokinetic profile. |
Independent Validation of this compound's Mechanism of Action
While much of the initial research on this compound was conducted by its developer, Pfizer, independent academic research has provided further validation of its therapeutic potential, particularly in the context of cardiovascular disease. A study on the ZSF1 rat model of HFpEF, conducted by a multi-institutional academic group, demonstrated that this compound (PF04447943) treatment improved coronary microvascular rarefaction and left ventricular diastolic dysfunction. This study supported the mechanism of PDE9A inhibition by showing that the beneficial effects were associated with reduced oxidative and nitrosative stress and an increase in the antioxidant protein PRDX5. This independent work corroborates the proposed mechanism of action, where elevating cGMP through PDE9A inhibition leads to cardioprotective effects.
Furthermore, a study investigating the role of PDE9A in cardiac hypertrophy confirmed that a selective PDE9A inhibitor, with PF-04447943 used as a comparator, exerts its anti-hypertrophic effects by regulating the natriuretic peptide-cGMP pathway, independent of nitric oxide signaling. This aligns with the understanding that PDE9A primarily hydrolyzes cGMP generated by natriuretic peptide receptors.
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided in DOT language.
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for in vivo validation.
Key Experimental Protocols
PDE9A Enzyme Inhibition Assay
Objective: To determine the in vitro potency (IC50) of a test compound against PDE9A.
Materials:
-
Recombinant human PDE9A enzyme
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 0.1 mg/mL BSA)
-
[3H]-cGMP (radiolabeled substrate)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a microplate, add the assay buffer, the test compound dilution (or DMSO for control), and the recombinant PDE9A enzyme.
-
Initiate the reaction by adding [3H]-cGMP.
-
Incubate the plate at 30°C for a specified time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding a stop solution (e.g., 0.2 M ZnSO4).
-
Add a precipitating agent (e.g., Ba(OH)2) to separate the product ([3H]-5'-GMP) from the substrate.
-
Centrifuge the plate to pellet the precipitate.
-
Transfer the supernatant containing the unreacted [3H]-cGMP to a new plate with a scintillation cocktail.
-
Measure the radioactivity using a microplate scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Novel Object Recognition (NOR) Test
Objective: To assess the effects of a test compound on learning and memory in rodents.
Apparatus:
-
An open-field arena (e.g., 50 cm x 50 cm x 40 cm).
-
Two sets of identical objects (e.g., small plastic toys of different shapes and colors).
Procedure:
-
Habituation: On day 1, allow each animal to freely explore the empty arena for 5-10 minutes.
-
Familiarization/Training (Day 2):
-
Place two identical objects in the arena.
-
Place the animal in the center of the arena and allow it to explore the objects for a set period (e.g., 5-10 minutes).
-
Record the time spent exploring each object. Exploration is typically defined as the animal's nose being within 2 cm of the object and oriented towards it.
-
-
Testing (Day 2, after a retention interval, e.g., 1-24 hours):
-
Replace one of the familiar objects with a novel object.
-
Place the animal back in the arena and record the time spent exploring the familiar and the novel object for a set period (e.g., 5 minutes).
-
-
Data Analysis:
-
Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A higher DI indicates better memory, as the animal spends more time exploring the novel object.
-
Compare the DI between the treatment and control groups.
-
Measurement of cGMP in Brain Tissue
Objective: To quantify the in vivo target engagement of a PDE9A inhibitor by measuring cGMP levels in the brain.
Materials:
-
Brain tissue from treated and control animals.
-
Homogenization buffer (e.g., 0.1 M HCl or a buffer containing a phosphodiesterase inhibitor like IBMX).
-
Centrifuge.
-
Commercially available cGMP enzyme immunoassay (EIA) or ELISA kit.
-
Protein assay kit.
Procedure:
-
Following behavioral testing, euthanize the animals and rapidly dissect the brain region of interest (e.g., hippocampus, cortex).
-
Immediately freeze the tissue in liquid nitrogen or on dry ice to prevent cGMP degradation.
-
Homogenize the frozen tissue in the homogenization buffer.
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris.
-
Collect the supernatant.
-
Determine the protein concentration of the supernatant using a standard protein assay.
-
Follow the manufacturer's instructions for the cGMP EIA/ELISA kit to measure the cGMP concentration in the supernatant.
-
Normalize the cGMP concentration to the protein concentration to express the results as pmol cGMP/mg protein.
-
Compare the cGMP levels between the treatment and control groups.
This guide provides a foundational understanding of this compound's mechanism of action and its standing relative to other PDE9A inhibitors. The provided experimental protocols offer a starting point for researchers aiming to independently validate these findings and further explore the therapeutic potential of PDE9A inhibition.
References
- 1. The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A multicenter, double-blind, placebo-controlled trial of the PDE9A inhibitor, PF-04447943, in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PDE9A Inhibition Improves Coronary Microvascular Rarefaction and Left Ventricular Diastolic Dysfunction in the ZSF1 Rat Model of HFpEF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative Safety Analysis of Edelinontrine for Neurological and Vascular Disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the safety profile of Edelinontrine (PF-04447943), a potent and selective phosphodiesterase 9A (PDE9A) inhibitor. This compound has been investigated for its potential therapeutic benefits in cognitive disorders, such as Alzheimer's disease, and vascular conditions like sickle cell disease. This document contrasts its safety findings with other relevant phosphodiesterase inhibitors, offering a valuable resource for researchers in the field of drug development.
Executive Summary
This compound has demonstrated a generally acceptable safety profile in clinical trials, with its tolerability varying depending on the patient population and indication. In patients with sickle cell disease, it was well-tolerated with no serious adverse events related to the treatment.[1] However, in a study involving individuals with Alzheimer's disease, this compound was associated with a higher incidence of gastrointestinal side effects, including diarrhea and nausea, leading to a greater number of discontinuations compared to placebo.[2] This comparative guide examines these findings alongside the safety profiles of other PDE inhibitors, including the selective PDE9A inhibitor BI 409306, the non-selective PDE inhibitor Ibudilast, and the PDE4 inhibitor Rolipram, to provide a broader context for its potential therapeutic use.
Mechanism of Action: Phosphodiesterase 9A Inhibition
This compound selectively inhibits the PDE9A enzyme, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP). By blocking PDE9A, this compound increases intracellular levels of cGMP, a key second messenger involved in various physiological processes, including synaptic plasticity and vascular smooth muscle relaxation. This mechanism is believed to underlie its potential therapeutic effects in both neurological and vascular disorders.
Caption: Mechanism of action of this compound.
Comparative Safety Profile
The following table summarizes the key safety findings for this compound and its comparators based on available clinical and preclinical data.
| Compound | Drug Class | Key Adverse Events | Tolerability Notes |
| This compound (PF-04447943) | Selective PDE9A Inhibitor | Alzheimer's Disease: Diarrhea (5.5%), Nausea (5.5%)Sickle Cell Disease: Generally well-tolerated.[1][2] | Higher discontinuation rate due to adverse events in the Alzheimer's study (6.6% vs. 2% for placebo).[2] No treatment-related serious adverse events in the sickle cell disease study. |
| BI 409306 | Selective PDE9A Inhibitor | Healthy Volunteers & Schizophrenia: Eye disorders (blurred vision, photopsia), nervous system disorders. | Adverse events were generally mild to moderate and transient. Well-tolerated with an acceptable safety profile in Phase II trials. |
| Ibudilast | Non-selective PDE Inhibitor (PDE3, 4, 10, 11) | Multiple Sclerosis & ALS: Nausea, diarrhea, abdominal pain, headache, depression. | Dose reductions and discontinuations due to adverse events were common at higher dosages in some studies. |
| Rolipram | Selective PDE4 Inhibitor | Preclinical (Rats): Myocardial degeneration and necrosis, necrotizing vasculitis, gastrointestinal toxicity, enlarged salivary glands. | Significant toxicity observed at higher doses in preclinical studies. |
Experimental Protocols
This compound Clinical Trials
1. A Multicenter, Double-Blind, Placebo-Controlled Trial in Alzheimer's Disease (NCT00930548)
-
Objective: To assess the efficacy, safety, and pharmacokinetics of this compound in mild to moderate probable Alzheimer's disease.
-
Methodology for Safety Assessment: Safety and tolerability were monitored through the collection of adverse events (AEs), serious adverse events (SAEs), vital signs, electrocardiograms (ECGs), and clinical laboratory tests at regular intervals throughout the 12-week treatment period. AEs were coded using the Medical Dictionary for Regulatory Activities (MedDRA). The incidence, severity, and causality of AEs were assessed by the investigators.
2. A Phase Ib Randomized, Placebo-Controlled Study in Stable Sickle Cell Disease Patients (NCT02114203)
-
Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in patients with stable sickle cell disease.
-
Methodology for Safety Assessment: The safety and tolerability of this compound were evaluated by monitoring AEs, SAEs, vital signs, ECGs, and clinical laboratory parameters. The study protocol included specific monitoring for potential AEs of interest based on the mechanism of action and preclinical data. The relationship of any AE to the study drug was assessed by the investigator.
Caption: General workflow for safety assessment in this compound clinical trials.
Discussion and Conclusion
The safety profile of this compound appears to be influenced by the target patient population and the underlying disease state. In the context of sickle cell disease, where vascular and inflammatory processes are prominent, this compound was well-tolerated. Conversely, in an older population with Alzheimer's disease, gastrointestinal adverse events were more frequent and led to a higher rate of treatment discontinuation.
When compared to other PDE inhibitors, the safety profile of selective PDE9A inhibitors like this compound and BI 409306 appears to be distinct from that of less selective inhibitors. For instance, the preclinical toxicity observed with the PDE4 inhibitor Rolipram, particularly the cardiovascular and inflammatory effects in rats, highlights the potential for off-target effects that may be less of a concern with highly selective compounds. The non-selective PDE inhibitor Ibudilast is associated with a broader range of side effects, including both gastrointestinal and neurological symptoms, which may be attributable to its action on multiple PDE subtypes.
References
- 1. PF‐04447943, a Phosphodiesterase 9A Inhibitor, in Stable Sickle Cell Disease Patients: A Phase Ib Randomized, Placebo‐Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A multicenter, double-blind, placebo-controlled trial of the PDE9A inhibitor, PF-04447943, in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal and Safe Handling of Edelinontrine (PF-04447943)
For Immediate Release – This document provides essential safety, handling, and disposal procedures for Edelinontrine (PF-04447943), a potent and selective phosphodiesterase 9A (PDE9A) inhibitor. Developed for researchers, scientists, and drug development professionals, this guide offers step-by-step instructions to ensure laboratory safety and proper environmental stewardship when working with this compound. Adherence to these protocols is critical for minimizing risks and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and be fully familiar with the appropriate personal protective equipment (PPE).
Recommended Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.
-
Respiratory Protection: If working with the powdered form or generating aerosols, use a NIOSH-approved respirator with an appropriate filter.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Ensure an eyewash station and safety shower are readily accessible.
In Case of Accidental Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.
-
Ingestion: Rinse mouth with water. Do not induce vomiting.
Seek immediate medical attention for all cases of significant exposure.
This compound Disposal Protocol
The disposal of this compound and its containers must be conducted in accordance with all applicable local, state, and federal regulations. As a potent pharmaceutical compound, it should not be disposed of in standard trash or sewer systems.
General Disposal Guidelines:
-
Waste Identification: All waste materials containing this compound, including unused product, contaminated lab supplies (e.g., pipette tips, vials), and spill cleanup materials, must be classified as chemical or pharmaceutical waste.
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Packaging:
-
Collect waste in a designated, chemically compatible, and leak-proof container.
-
Ensure the container is clearly labeled with "Hazardous Waste," the chemical name "this compound (PF-04447943)," and any other required hazard warnings.
-
Keep the container securely sealed when not in use.
-
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials, pending collection.
-
Professional Disposal: Arrange for the collection and disposal of the waste through a licensed professional waste disposal service.
The following diagram outlines the procedural workflow for the proper disposal of this compound waste.
Quantitative Data Summary
The following tables provide key quantitative data for this compound, compiled for easy reference.
Table 1: Inhibitory Activity of this compound
| Target | Species | IC50 / Ki |
| PDE9A | Human | IC50 = 12 nM; Ki = 2.8 nM[1] |
| PDE9A | Rhesus | Ki = 4.5 nM[1] |
| PDE9A | Rat | Ki = 18.1 nM[1] |
| Other PDEs (1, 2A3, 3A, etc.) | Human | >78-fold selectivity (IC50 > 1000 nM)[1] |
Table 2: Pharmacokinetic Properties of this compound in Rats
| Parameter | Value |
| Half-life (t1/2) | 4.9 hours[1] |
| Time to max concentration (Tmax) | 0.3 hours |
| Clearance (Cl) | 21.7 mL/min/kg |
| Oral Bioavailability | 47% |
Key Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
In Vitro: Inhibition of cGMP in HEK Cells
This protocol assesses the potency of this compound in a cellular context.
-
Cell Culture: Human Embryonic Kidney (HEK) 293 cells, stably transfected to express rhesus PDE9A2 and human NPR1, are used.
-
Compound Incubation: Cells are plated at a density of 10,000 cells/well and incubated with varying concentrations of this compound (e.g., 1.5 nM to 30 µM) for 30 minutes at 37°C.
-
Stimulation: Cyclic GMP (cGMP) formation is stimulated by adding 0.3 µM Atrial Natriuretic Peptide (ANP) and incubating for another 30 minutes at 37°C.
-
Lysis and Detection: Cells are lysed, and the cGMP concentration is measured using a suitable assay kit.
-
Data Analysis: IC50 values are calculated from the concentration-response curves to determine the inhibitory potency of this compound.
In Vivo: Assessment of Cognitive Function in Rodents
This protocol evaluates the effect of this compound on cognitive performance.
-
Animal Model: Male C57Bl/6J mice or rats are used.
-
Compound Administration: this compound is administered orally (p.o.) at doses ranging from 3 to 30 mg/kg.
-
Cognitive Task: The Novel Object Recognition (NOR) test is performed. This involves a familiarization phase with two identical objects, followed by a test phase where one object is replaced with a novel one.
-
Behavioral Measurement: The time spent exploring the novel object versus the familiar one is recorded. An increased exploration of the novel object indicates improved recognition memory.
-
Data Analysis: Statistical analysis is performed to compare the performance of this compound-treated animals with a vehicle-treated control group.
Mechanism of Action: PDE9A Signaling Pathway
This compound functions by selectively inhibiting the PDE9A enzyme. This enzyme is responsible for the degradation of cGMP. By blocking PDE9A, this compound increases the intracellular levels of cGMP, which in turn activates Protein Kinase G (PKG) and other downstream effectors. This pathway is particularly important in neuronal and cardiovascular tissues.
References
Standard Operating Procedure: Personal Protective Equipment for Handling Edelinontrine
This document provides essential safety protocols for the handling of Edelinontrine, a novel synthetic compound. Given the limited toxicological data, a high degree of caution is warranted. Personnel must treat this compound as a potent substance with unknown hazards. Adherence to these guidelines is mandatory to ensure personnel safety and prevent contamination.
Risk Assessment and Hierarchy of Controls
Before any handling of this compound, a thorough risk assessment must be conducted. The primary goal is to minimize exposure through the hierarchy of controls:
-
Elimination/Substitution: Not applicable, as this compound is the subject of research.
-
Engineering Controls: All work involving powdered or volatile forms of this compound must be performed within a certified chemical fume hood or a containment ventilated enclosure (CVE).
-
Administrative Controls: Access to areas where this compound is handled should be restricted. All personnel must receive documented training on this SOP.
-
Personal Protective Equipment (PPE): The last line of defense, to be used in conjunction with the controls above.
Required Personal Protective Equipment
The following table summarizes the minimum PPE requirements for various laboratory operations involving this compound.
| Operation | Gloves | Eye/Face Protection | Lab Coat/Gown | Respiratory Protection |
| Storage & Transport (Closed Containers) | Nitrile Gloves (Single Pair) | Safety Glasses | Standard Lab Coat | Not Required |
| Weighing of Powder | Double Nitrile Gloves | Safety Goggles & Face Shield | Disposable Gown over Lab Coat | N95/FFP2 Respirator (Minimum) |
| Solution Preparation | Double Nitrile Gloves | Safety Goggles | Disposable Gown over Lab Coat | Not required if in fume hood |
| In-vitro Experimentation | Nitrile Gloves (Single Pair) | Safety Glasses | Standard Lab Coat | Not Required |
| Animal Dosing (Inhalation) | Double Nitrile Gloves | Safety Goggles & Face Shield | Disposable Gown over Lab Coat | PAPR with appropriate cartridge |
| Spill Cleanup | Heavy-duty Nitrile Gloves | Safety Goggles & Face Shield | Disposable Gown over Lab Coat | PAPR with appropriate cartridge |
Experimental Protocols: Donning and Doffing PPE
Donning (Putting On) PPE:
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Gown: Put on the disposable gown and tie it securely.
-
Respirator: If required, perform a seal check for the respirator.
-
Goggles/Face Shield: Put on eye and face protection.
-
Gloves: Don the first pair of nitrile gloves, extending them over the gown's cuffs. Don a second pair of gloves over the first.
Doffing (Taking Off) PPE:
-
Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the outside. Dispose of them in a designated hazardous waste container.
-
Gown: Untie the gown and peel it away from your body, touching only the inside. Roll it into a ball and dispose of it.
-
Hand Hygiene: With inner gloves still on, perform hand hygiene using an alcohol-based hand sanitizer.
-
Goggles/Face Shield: Remove by handling the strap. Place in a designated area for decontamination.
-
Respirator: Remove the respirator without touching the front. Dispose of it or place it in a designated area for reuse if applicable.
-
Inner Gloves: Remove the inner pair of gloves and dispose of them.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Disposal Plan
All disposable PPE and other materials contaminated with this compound must be considered hazardous waste.
-
Collection: Use designated, clearly labeled, sealed waste containers.
-
Storage: Store waste in a secure, designated area away from general lab traffic.
-
Disposal: Follow all institutional and local regulations for hazardous chemical waste disposal.
Visualized Workflows
Caption: Workflow for safe handling of this compound.
Caption: Decontamination and disposal pathway.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
